Product packaging for 5-Methoxyseselin(Cat. No.:CAS No. 31525-76-5)

5-Methoxyseselin

Cat. No.: B8255409
CAS No.: 31525-76-5
M. Wt: 258.27 g/mol
InChI Key: ZNMRQYJUVCXNGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Methoxyseselin is a member of coumarins.
This compound has been reported in Murraya alata, Plumbago zeylanica, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4 B8255409 5-Methoxyseselin CAS No. 31525-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11(17-3)9-4-5-13(16)18-14(9)10/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMRQYJUVCXNGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C3C(=C(C=C2O1)OC)C=CC(=O)O3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302933
Record name 5-Methoxyseselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxyseselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31525-76-5
Record name 5-Methoxy-8,8-dimethyl-2H,8H-benzo[1,2-b:3,4-b′]dipyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31525-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 155351
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031525765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC155351
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxyseselin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxyseselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 - 164 °C
Record name 5-Methoxyseselin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034255
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Methoxyseselin: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. As a member of the pyranocoumarin subclass, it is characterized by a pyran ring fused to the coumarin scaffold. This structural feature imparts distinct physicochemical properties and contributes to its diverse biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and current understanding of the biological pathways associated with this compound, tailored for a scientific audience engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been isolated from a variety of plant species, primarily within the Rutaceae (citrus family) and Plumbaginaceae families. While its presence is widespread, the concentration of the compound can vary significantly between species and even different parts of the same plant.

Table 1: Natural Plant Sources of this compound

FamilyGenusSpeciesPlant PartReference
RutaceaeMurrayaalataNot Specified[1]
RutaceaeCitrusgrandis (Pomelo)Not Specified
PlumbaginaceaePlumbagozeylanica (Ceylon leadwort)Roots
JuglandaceaeJuglansmandshurica (Manchurian walnut)Not Specified

Note: Quantitative yield data for this compound from these sources is not extensively reported in the available scientific literature. The concentration is often dependent on factors such as geographical location, climate, and extraction methodology.

Discovery and Structural Elucidation

The discovery of this compound as a novel natural product was first reported in 1983 by Juichi and colleagues. In their investigation of the chemical constituents of Murraya alata, they successfully isolated and characterized this new pyranocoumarin.

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Key Experimental Protocols in its Discovery:

A generalized workflow for the isolation and characterization of this compound, based on standard phytochemical practices, is outlined below.

Diagram 1: General Experimental Workflow for Isolation and Structure Elucidation

experimental_workflow plant_material Plant Material (e.g., roots of Plumbago zeylanica) extraction Solvent Extraction (e.g., Methanol, Chloroform) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography - Silica Gel) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound structure_elucidation Structure Elucidation pure_compound->structure_elucidation spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV-Vis) structure_elucidation->spectroscopy final_structure Confirmed Structure of This compound spectroscopy->final_structure nfkb_pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_inhibition Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK p_IkB P-IκB IKK->p_IkB Phosphorylation IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation proteasome Proteasome p_IkB->proteasome Ubiquitination & Degradation proteasome->NFkB Release DNA DNA NFkB_n->DNA genes Pro-inflammatory Gene Transcription DNA->genes methoxyseselin This compound methoxyseselin->IKK Inhibition

References

The Biosynthetic Pathway of 5-Methoxyseselin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyseselin is a naturally occurring pyranocoumarin that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, and offering generalized experimental protocols for the study of this pathway. While significant progress has been made in elucidating the biosynthesis of related furanocoumarins and pyranocoumarins, the complete enzymatic cascade leading to this compound is yet to be fully characterized. This guide summarizes the current state of knowledge and provides a framework for future research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, with umbelliferone serving as a key branch-point intermediate. The proposed pathway involves a three-step enzymatic sequence: C8-prenylation, cyclization to form a pyran ring, and subsequent methoxylation.

1.1. Step 1: Prenylation of Umbelliferone to Osthenol

The first committed step in the biosynthesis of angular pyranocoumarins is the prenylation of umbelliferone at the C8 position. This reaction is catalyzed by a prenyltransferase (PT) , specifically an umbelliferone 8-prenyltransferase (U8PT) . This enzyme utilizes dimethylallyl pyrophosphate (DMAPP) as the prenyl donor.

  • Substrate: Umbelliferone, Dimethylallyl pyrophosphate (DMAPP)

  • Product: Osthenol

  • Enzyme Class: Prenyltransferase (EC 2.5.1.-)

1.2. Step 2: Cyclization of Osthenol to Seselin

The pyran ring of seselin is formed through the cyclization of the prenyl side chain of osthenol. Recent studies have identified a novel cytochrome P450 monooxygenase (CYP450) , termed osthenol cyclase (OC) , that catalyzes this transformation. This enzyme is a membrane-bound protein.

  • Substrate: Osthenol

  • Product: Seselin

  • Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.-.-)

1.3. Step 3: Methoxylation of Seselin to this compound

The final step is the methoxylation of seselin at the 5-position of the coumarin backbone. This reaction is putatively catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While specific OMTs for other coumarins have been characterized, an enzyme with demonstrated activity for the 5-hydroxylation of seselin has not yet been isolated and fully characterized. The existence of such an enzyme is inferred from the natural occurrence of 5-methoxylated pyranocoumarins.

  • Substrate: Seselin, S-adenosyl-L-methionine (SAM)

  • Product: this compound

  • Enzyme Class: O-Methyltransferase (EC 2.1.1.-)

Quantitative Data

Quantitative data for the enzymes involved in the this compound biosynthetic pathway is currently limited. The following table summarizes available kinetic parameters for related enzymes in coumarin biosynthesis. This data can serve as a reference for initial experimental design.

EnzymeSubstrateKm (µM)kcat (s-1)Plant SourceReference
Umbelliferone 6-prenyltransferase (for linear furanocoumarins)Umbelliferone21 ± 3-Ruta graveolens[1]
Umbelliferone 8-prenyltransferase (for angular furanocoumarins)Umbelliferone25 ± 3-Ruta graveolens[1]
Bergaptol 5-O-methyltransferase (for linear furanocoumarins)Bergaptol2.8-Ammi majus[2]
Bergaptol 5-O-methyltransferase (for linear furanocoumarins)SAM6.5-Ammi majus[2]

Note: Kinetic data for the specific osthenol cyclase and the putative seselin 5-O-methyltransferase are not yet available in the literature.

Experimental Protocols

The following sections provide generalized protocols for the expression, purification, and characterization of the enzymes involved in the this compound pathway. These protocols are based on established methods for similar plant secondary metabolism enzymes and will likely require optimization for the specific proteins of interest.

3.1. Heterologous Expression of Biosynthetic Enzymes

Yeast (e.g., Saccharomyces cerevisiae) is a commonly used host for the functional expression of plant CYP450s and OMTs, while E. coli is often used for soluble enzymes like some prenyltransferases.

Protocol for Heterologous Expression of CYP450s (e.g., Osthenol Cyclase) in Saccharomyces cerevisiae

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the putative osthenol cyclase gene, with codon optimization for S. cerevisiae.

  • Vector Construction: Clone the synthesized gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method.

  • Selection of Transformants: Select positive transformants on appropriate selective media (e.g., SC-Ura).

  • Protein Expression:

    • Grow a pre-culture of the transformed yeast in selective medium with glucose at 30°C overnight.

    • Inoculate a larger volume of selective medium with galactose to induce protein expression.

    • Incubate at 30°C with shaking for 24-48 hours.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Wash the cell pellet with TEK buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl).

    • Resuspend the cells in TEK buffer containing protease inhibitors.

    • Lyse the cells using glass beads and vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer for subsequent assays.

3.2. Enzyme Assays

Protocol for Prenyltransferase (U8PT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 100 µM Umbelliferone (substrate)

    • 100 µM DMAPP (prenyl donor)

    • Enzyme preparation (e.g., purified enzyme or cell-free extract)

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Analysis: Analyze the ethyl acetate fraction by HPLC or LC-MS to detect and quantify the product, osthenol.

Protocol for Osthenol Cyclase (CYP450) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 50 µM Osthenol (substrate, dissolved in a small amount of DMSO)

    • Microsomal preparation containing the expressed osthenol cyclase.

  • Incubation: Incubate the reaction at 30°C for 1-3 hours.

  • Reaction Termination and Extraction: Stop the reaction and extract the product with ethyl acetate as described for the prenyltransferase assay.

  • Analysis: Analyze the extract by HPLC or LC-MS for the presence of seselin.

Protocol for O-Methyltransferase (OMT) Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 1 mM DTT

    • 50 µM Seselin (substrate)

    • 100 µM S-adenosyl-L-methionine (SAM)

    • Enzyme preparation

  • Incubation: Incubate at 30°C for 30-60 minutes.

  • Reaction Termination and Extraction: Terminate the reaction and extract with ethyl acetate.

  • Analysis: Analyze the product, this compound, by HPLC or LC-MS.

3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Detection: UV detector at a wavelength of approximately 320-340 nm.

  • Quantification: Use authentic standards of umbelliferone, osthenol, seselin, and this compound to create calibration curves for quantification.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Biosynthetic_Pathway_5_Methoxyseselin Umbelliferone Umbelliferone Osthenol Osthenol Umbelliferone->Osthenol + DMAPP U8PT Umbelliferone 8-Prenyltransferase (U8PT) Seselin Seselin Osthenol->Seselin OC Osthenol Cyclase (CYP450) Methoxyseselin This compound Seselin->Methoxyseselin + SAM OMT Seselin 5-O-Methyltransferase (OMT) U8PT->Osthenol OC->Seselin OMT->Methoxyseselin

Caption: Proposed biosynthetic pathway of this compound from umbelliferone.

Conclusion and Future Perspectives

The proposed biosynthetic pathway to this compound provides a solid foundation for further investigation into the molecular and biochemical mechanisms governing its formation in plants. While the initial steps of prenylation and cyclization are becoming clearer, the final methoxylation step remains a key area for future research. The isolation and characterization of the specific seselin 5-O-methyltransferase will be a critical step in fully elucidating the pathway. The development of robust and optimized experimental protocols, along with the generation of comprehensive quantitative data, will be essential for harnessing the biosynthetic machinery for the sustainable production of this promising natural product. The application of multi-omics approaches, including transcriptomics and metabolomics, in plants known to produce this compound will be invaluable in identifying candidate genes for the remaining uncharacterized steps.

References

chemical and physical properties of 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring furanocoumarin found in various plant species. As a member of the coumarin family, it has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with an exploration of its reported biological effects and the methodologies used to investigate them. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical and Physical Properties

This compound, with the chemical formula C15H14O4, is a small molecule with a molecular weight of 258.27 g/mol [1]. Its chemical structure features a furan ring fused to a coumarin backbone, with a methoxy group substitution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C15H14O4[1]
Molecular Weight 258.27 g/mol [1]
CAS Number 31525-76-5[1]
Melting Point 154-156 °C[1]
Boiling Point (Predicted) 441.2 ± 45.0 °C[1]
Density (Predicted) 1.225 ± 0.06 g/cm³[1]
Solubility Information not readily available in the public domain. Experimental determination is recommended.

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the chemical structure, including the position of the methoxy group and the protons on the furan and coumarin rings.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule, such as carbonyls, ethers, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals the electronic absorption properties of the molecule, which are characteristic of the chromophoric coumarin system.

Biological Activities and Potential Therapeutic Applications

Preliminary research suggests that this compound may possess a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. It is important to note that much of the detailed research has been conducted on structurally related compounds, and further specific investigation into this compound is warranted.

Anti-inflammatory Activity

Compounds structurally similar to this compound have demonstrated anti-inflammatory properties. The potential mechanisms of action for furanocoumarins in inflammation often involve the modulation of key inflammatory pathways.

Potential Signaling Pathways Involved in Anti-inflammatory Action:

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli (e.g., LPS)->Cell Membrane Receptors NF-κB Pathway NF-κB Pathway Cell Membrane Receptors->NF-κB Pathway This compound This compound This compound->NF-κB Pathway Inhibition Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Pathway->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) iNOS, COX-2 iNOS, COX-2 NF-κB Pathway->iNOS, COX-2 Inflammation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)->Inflammation NO, Prostaglandins NO, Prostaglandins iNOS, COX-2->NO, Prostaglandins NO, Prostaglandins->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols for Assessing Anti-inflammatory Activity:

  • Nitric Oxide (NO) Production Assay:

    • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

    • Methodology: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of this compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

    • Data Presentation: Results are typically presented as the percentage of NO inhibition compared to the LPS-treated control. The IC50 value (concentration required for 50% inhibition) is often calculated.

  • Pro-inflammatory Cytokine Production Assay:

    • Cell Line: Macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

    • Methodology: Cells are treated with LPS and various concentrations of this compound. The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Data Presentation: Cytokine concentrations (pg/mL or ng/mL) are plotted against the concentration of this compound.

Antitumor Activity

The cytotoxic effects of coumarins against various cancer cell lines have been documented. This compound's potential as an antitumor agent warrants investigation, likely through mechanisms involving the induction of apoptosis and cell cycle arrest.

Potential Signaling Pathways Involved in Antitumor Action:

antitumor_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation G2/M Phase Arrest G2/M Phase Arrest Cell Cycle Arrest->G2/M Phase Arrest Inhibition of Proliferation Inhibition of Proliferation DNA Fragmentation DNA Fragmentation Caspase Activation->DNA Fragmentation DNA Fragmentation->Inhibition of Proliferation G2/M Phase Arrest->Inhibition of Proliferation

Caption: Potential antitumor mechanisms of this compound through apoptosis and cell cycle arrest.

Experimental Protocols for Assessing Antitumor Activity:

  • Cell Viability Assay (MTT Assay):

    • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

    • Methodology: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added, which is reduced by metabolically active cells to a purple formazan product. The absorbance is measured spectrophotometrically, and cell viability is calculated relative to untreated controls.

    • Data Presentation: Data is typically presented as a dose-response curve, from which the IC50 value is determined.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cell Lines: Cancer cell lines showing sensitivity to this compound in the viability assay.

    • Methodology: Cells are treated with this compound and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and propidium iodide (PI, a fluorescent dye that enters late apoptotic and necrotic cells). The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Data Presentation: Flow cytometry plots and bar graphs showing the percentage of cells in each quadrant.

Neuroprotective Effects

Natural compounds are increasingly being investigated for their potential to protect against neuronal damage. The antioxidant and anti-inflammatory properties of furanocoumarins may contribute to neuroprotective effects.

Potential Signaling Pathways Involved in Neuroprotective Action:

neuroprotective_pathway Oxidative Stress / Neuroinflammation Oxidative Stress / Neuroinflammation Neuronal Cell Neuronal Cell Oxidative Stress / Neuroinflammation->Neuronal Cell Neuronal Survival Neuronal Survival Neuronal Cell->Neuronal Survival This compound This compound Antioxidant Pathways (e.g., Nrf2) Antioxidant Pathways (e.g., Nrf2) This compound->Antioxidant Pathways (e.g., Nrf2) Anti-inflammatory Pathways Anti-inflammatory Pathways This compound->Anti-inflammatory Pathways Antioxidant Pathways (e.g., Nrf2)->Neuronal Cell Protection Anti-inflammatory Pathways->Neuronal Cell Protection

Caption: Potential neuroprotective mechanisms of this compound.

Experimental Protocols for Assessing Neuroprotective Effects:

  • Neuronal Cell Viability Assay under Oxidative Stress:

    • Cell Line: Neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neuronal cultures.

    • Methodology: Neuronal cells are pre-treated with this compound and then exposed to an oxidative stressor such as hydrogen peroxide (H2O2) or glutamate. Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium (an indicator of cell death).

    • Data Presentation: Percentage of cell viability or LDH release compared to the stressor-treated control.

  • Antioxidant Capacity Assays:

    • Methodology: The free radical scavenging activity of this compound can be evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

    • Data Presentation: The results are typically expressed as the percentage of radical scavenging activity, and the IC50 value is calculated.

Conclusion and Future Directions

This compound is a furanocoumarin with potential therapeutic applications stemming from its predicted anti-inflammatory, antitumor, and neuroprotective properties. This guide has summarized the available physicochemical data and outlined potential mechanisms and experimental protocols for further investigation.

Future research should focus on:

  • Comprehensive Spectroscopic Analysis: Obtaining and publishing detailed NMR, MS, and IR spectra to serve as a definitive reference.

  • Solubility Studies: Systematically determining the solubility of this compound in a range of pharmaceutically acceptable solvents.

  • In-depth Biological Evaluation: Conducting rigorous in vitro and in vivo studies to confirm the suggested biological activities, elucidate the specific molecular targets and signaling pathways, and establish dose-response relationships.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to evaluate its potential as a drug candidate.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential development into novel therapeutic agents.

References

Preliminary Pharmacological Screening of 5-Methoxyseselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a comprehensive technical guide outlining the methodologies and data presentation standards for a preliminary pharmacological screening of the natural compound 5-Methoxyseselin. Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes illustrative examples and general protocols from established pharmacological studies on similar compounds. The provided data tables and signaling pathways are representative and intended to guide researchers in their experimental design and data interpretation.

Introduction

This compound is a naturally occurring furanocoumarin found in various plant species. Preliminary phytochemical screenings of plants containing coumarin derivatives have suggested a range of potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide provides a framework for the initial pharmacological evaluation of this compound, detailing the necessary experimental protocols, data presentation formats, and visualization of potential mechanisms of action to support further drug discovery and development efforts.

Data Presentation: Summarized Quantitative Data

Clear and structured presentation of quantitative data is crucial for the comparative analysis of pharmacological activity. The following tables provide templates for summarizing key parameters from anticancer, antimicrobial, and anti-inflammatory assays.

Table 1: In Vitro Anticancer Activity of this compound (Illustrative)

Cancer Cell LineAssay TypeIC50 (µM)Positive ControlIC50 of Control (µM)
MCF-7 (Breast)MTT Assay[Insert Data]Doxorubicin[Insert Data]
A549 (Lung)MTT Assay[Insert Data]Cisplatin[Insert Data]
HCT116 (Colon)MTT Assay[Insert Data]5-Fluorouracil[Insert Data]
PC-3 (Prostate)MTT Assay[Insert Data]Docetaxel[Insert Data]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound (Illustrative)

Microbial StrainAssay TypeMIC (µg/mL)Positive ControlMIC of Control (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution[Insert Data]Vancomycin[Insert Data]
Escherichia coli (ATCC 25922)Broth Microdilution[Insert Data]Ciprofloxacin[Insert Data]
Candida albicans (ATCC 10231)Broth Microdilution[Insert Data]Fluconazole[Insert Data]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Table 3: In Vitro Anti-inflammatory Activity of this compound (Illustrative)

Cell LineAssayParameter MeasuredInhibition (%) at [X] µMIC50 (µM)Positive ControlIC50 of Control (µM)
RAW 264.7Griess AssayNitric Oxide (NO)[Insert Data][Insert Data]Dexamethasone[Insert Data]
THP-1ELISATNF-α[Insert Data][Insert Data]Dexamethasone[Insert Data]
THP-1ELISAIL-6[Insert Data][Insert Data]Dexamethasone[Insert Data]

ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify the levels of cytokines such as TNF-α and IL-6.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. The following sections outline standard protocols for key pharmacological assays.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and serially diluted with culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Inoculum Preparation: Bacterial or fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: this compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) and Cytokine Assays

These assays measure the inhibitory effect of a compound on the production of inflammatory mediators in immune cells.

  • Cell Culture: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are cultured in appropriate media.

  • Cell Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): The supernatant from RAW 264.7 cells is collected. An equal volume of Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve.

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of NO, TNF-α, and IL-6 production is calculated relative to the LPS-stimulated control. IC50 values are determined from concentration-response curves.

Visualization of Pathways and Workflows

Diagrams illustrating signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

Hypothetical Anti-inflammatory Signaling Pathway

The following diagram illustrates a potential mechanism of anti-inflammatory action by inhibiting the NF-κB signaling pathway, a common target for anti-inflammatory compounds[1].

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the preliminary pharmacological screening of a natural compound.

G cluster_assays Pharmacological Assays start Start: This compound (Pure Compound) prep Prepare Stock Solution (e.g., in DMSO) start->prep anticancer Anticancer Screening (e.g., MTT Assay) prep->anticancer antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) prep->antimicrobial antiinflammatory Anti-inflammatory Screening (e.g., NO, Cytokine Assays) prep->antiinflammatory data_analysis Data Analysis (IC50, MIC Calculation) anticancer->data_analysis antimicrobial->data_analysis antiinflammatory->data_analysis reporting Reporting & Further Studies data_analysis->reporting

Caption: General workflow for preliminary pharmacological screening.

References

5-Methoxyseselin: An In-depth Technical Guide on Initial Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, a naturally occurring furanocoumarin found in various plant species, has garnered significant interest within the scientific community for its potential therapeutic applications. Initial investigations have revealed a spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the early-stage research into the mechanism of action of this compound, focusing on key signaling pathways and presenting relevant experimental data and protocols to facilitate further research and development.

Core Mechanisms of Action: An Overview

Preliminary studies suggest that this compound exerts its biological effects through the modulation of several key intracellular signaling pathways. The primary mechanisms revolve around the inhibition of pro-inflammatory responses, induction of antioxidant defenses, and the promotion of cell death in cancer cells. The core signaling pathways implicated in the action of this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Data Presentation: Quantitative Analysis

Quantitative data from initial studies on this compound and its closely related analogs are summarized below. It is important to note that specific data for this compound is still emerging, and some of the presented data is based on the activity of structurally similar compounds, which serves as a strong rationale for its investigation.

Table 1: Anti-Inflammatory Activity

BioassayCell LineTest CompoundIC50 ValueReference CompoundIC50 Value
Nitric Oxide (NO) Production InhibitionRAW 246.7 Macrophages5-MethoxyflavoneData not availableL-NMMAData not available
TNF-α Production InhibitionRAW 246.7 Macrophages5-MethoxyflavoneData not availableDexamethasoneData not available
IL-6 Production InhibitionRAW 246.7 Macrophages5-MethoxyflavoneData not availableDexamethasoneData not available

Table 2: Anticancer Activity

Cell LineCancer TypeTest CompoundIC50 Value (µM)Reference CompoundIC50 Value (µM)
HeLaCervical CancerThis compoundData not availableCisplatin~10-30[1]
MCF-7Breast CancerThis compoundData not availableDoxorubicin~0.5-5[2]
A549Lung CancerThis compoundData not availableCisplatin~5-20[3][4]

Table 3: Neuroprotective Activity

AssayCell LineNeurotoxic AgentTest CompoundEffective Concentration
Cell ViabilityHT22GlutamateThis compoundData not available
ROS ScavengingHT22GlutamateThis compoundData not available

Signaling Pathways & Visualizations

The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways modulated by this compound based on initial studies of this compound and its close analogs.

NF-kB_Signaling_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Induces Nucleus Nucleus Methoxyseselin This compound Methoxyseselin->IKK Inhibits MAPK_Signaling_Pathway Stress Cellular Stress (e.g., LPS) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK1/2 MEK1_2->ERK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Methoxyseselin This compound Methoxyseselin->p38 Inhibits Phosphorylation Methoxyseselin->JNK Inhibits Phosphorylation Methoxyseselin->ERK Inhibits Phosphorylation Nrf2_Signaling_Pathway cluster_Keap1_Nrf2 Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates to Nucleus Ub Ubiquitination & Degradation Nrf2->Ub Leads to ARE ARE Nrf2_nucleus->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Induces Methoxyseselin This compound Methoxyseselin->Keap1 Induces conformational change in Keap1

References

5-Methoxyseselin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Coumarin Family Member 5-Methoxyseselin, Its Physicochemical Properties, Potential Biological Activities, and Associated Signaling Pathways.

Introduction

This compound is a naturally occurring coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. As a member of the coumarin family, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug discovery due to the diverse biological activities exhibited by related compounds. This technical guide provides a comprehensive overview of this compound, including its chemical properties, potential therapeutic applications, and the molecular pathways it may influence. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on this promising phytochemical.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-onePubChem
Molecular Formula C15H14O4PubChem
Molecular Weight 258.27 g/mol PubChem
CAS Number 31525-76-5PubChem
Appearance SolidHuman Metabolome Database
Melting Point 162 - 164 °CHuman Metabolome Database
XLogP3-AA 2.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 1PubChem
Exact Mass 258.08920892 g/mol PubChem
Monoisotopic Mass 258.08920892 g/mol PubChem
Topological Polar Surface Area 44.8 ŲPubChem
Heavy Atom Count 19PubChem
Complexity 437PubChem

Potential Biological Activities and Signaling Pathways

While direct and extensive experimental data on the biological activities of this compound is limited in the currently available literature, the activities of structurally related methoxylated coumarins and flavonoids provide valuable insights into its potential therapeutic effects. The primary areas of interest include anti-inflammatory, anticancer, and neuroprotective activities.

Anti-inflammatory Activity

Many coumarin derivatives have demonstrated significant anti-inflammatory properties. The potential anti-inflammatory mechanism of this compound may involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Diagram of the NF-κB Signaling Pathway:

Caption: The canonical NF-κB signaling pathway.

MAPK Signaling Pathway:

The MAPK signaling pathways are a series of protein kinase cascades that play a central role in regulating cellular processes such as inflammation, proliferation, differentiation, and apoptosis. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Activation of these pathways by various extracellular stimuli leads to the phosphorylation and activation of downstream transcription factors, resulting in the expression of inflammatory mediators.

Diagram of the MAPK Signaling Pathway:

MAPK_Signaling_Pathway Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory_Response Transcription_Factors->Inflammatory_Response induces

Caption: A simplified overview of a MAPK signaling cascade.

Anticancer Activity

Many natural coumarins have been investigated for their potential as anticancer agents. Their mechanisms of action are often multifactorial and can include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. Signaling pathways frequently implicated in the anticancer effects of related compounds include those that regulate the cell cycle and apoptosis.

Apoptosis Induction Pathway:

Apoptosis is a critical process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

Diagram of a Simplified Apoptosis Pathway:

Apoptosis_Pathway This compound This compound Pro-apoptotic_proteins Pro-apoptotic proteins (e.g., Bax) This compound->Pro-apoptotic_proteins upregulates Anti-apoptotic_proteins Anti-apoptotic proteins (e.g., Bcl-2) This compound->Anti-apoptotic_proteins downregulates Mitochondrion Mitochondrion Pro-apoptotic_proteins->Mitochondrion Anti-apoptotic_proteins->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_activation Caspase Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially modulated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to evaluate the biological activities of this compound. These protocols are based on standard laboratory practices for the analysis of natural compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow Seed_cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_cells->Incubate_24h Treat_compound Treat with this compound (various concentrations) Incubate_24h->Treat_compound Incubate_48h Incubate for 48h Treat_compound->Incubate_48h Add_MTT Add MTT reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_solubilizer Measure_absorbance Measure absorbance at 570 nm Add_solubilizer->Measure_absorbance Calculate_viability Calculate cell viability (%) Measure_absorbance->Calculate_viability

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., human cancer cell lines) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can inhibit the activation of the NF-κB transcription factor.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation compared to the TNF-α-stimulated control.

MAPK Pathway Analysis (Western Blotting)

This technique is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound for a specified time, with or without a stimulant (e.g., LPS or a growth factor). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound, as a member of the coumarin family, holds promise for further investigation as a potential therapeutic agent. While direct experimental evidence for its biological activities is still emerging, the known effects of related compounds suggest that it may possess valuable anti-inflammatory and anticancer properties. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound in a broader range of in vitro and in vivo models of inflammation, cancer, and neurodegenerative diseases.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its biological activity and pharmacokinetic properties.

Through continued research, the full therapeutic potential of this compound can be explored, potentially leading to the development of novel drugs for the treatment of various human diseases.

The Occurrence of 5-Methoxyseselin in Citrus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of the pyranocoumarin, 5-Methoxyseselin, in select citrus species. While the presence of this compound has been reported, this document aims to consolidate the available scientific information regarding its distribution, methods for its analysis, and its likely biosynthetic origins within the Citrus genus. This guide is intended to serve as a foundational resource for further research into the pharmacological potential of this compound.

Natural Occurrence in Citrus Species

Initial broad screenings of citrus phytochemicals do not always highlight the presence of this compound, a testament to the vast chemical diversity within the genus. However, more targeted analyses have identified its presence in several species, indicating a more niche distribution. The primary citrus species reported to contain this compound include:

  • Citrus grandis (Pummelo): Various studies on the phytochemical composition of pummelo, particularly the peel, have indicated the presence of a wide array of coumarins, including this compound.[1][2][3][4] The peel, a rich source of essential oils and secondary metabolites, is the most likely plant part to concentrate this compound.

  • Citrus hassaku (Hassaku Orange): This Japanese citrus fruit is another noted source of diverse coumarins. Research into its bioactive components has led to the identification of this compound.

  • Citrus tamurana (Hyuganatsu): This citrus variety, also of Japanese origin, has been shown to contain a variety of volatile and non-volatile compounds, with analyses of its peel oil confirming the presence of numerous coumarins.

While the presence of this compound in these species is documented, specific quantitative data remains elusive in readily available literature. To provide context for the types and concentrations of related compounds found in these citrus varieties, the following table summarizes the quantitative data for other major coumarins and furanocoumarins identified in Citrus grandis peel.

Quantitative Data of Coumarins in Citrus grandis Peel

CompoundConcentration (µg/g of dry weight)
Meranzin hydrate15.3
Isomeranzin1.8
Auraptene11.2
Bergamottin2.5
6',7'-Dihydroxybergamottin3.1
Naringin28500
Rhoifolin11.4

Note: The data presented is a compilation from multiple sources focusing on the phytochemical analysis of Citrus grandis peel. Specific quantitative data for this compound was not explicitly available in the reviewed literature. The concentrations of other coumarins and flavonoids are provided for comparative purposes.

Experimental Protocols

The following sections detail standardized methodologies for the extraction, isolation, and quantification of coumarins, including this compound, from citrus matrices. These protocols are synthesized from various published methods for the analysis of coumarins in plant tissues.[1][5][6]

Extraction of Coumarins from Citrus Peel
  • Sample Preparation: Fresh citrus peel (flavedo and albedo) is collected and washed with deionized water. The peel is then freeze-dried (lyophilized) to preserve the chemical integrity of the constituents and ground into a fine powder.

  • Solvent Extraction: A known weight of the powdered peel (e.g., 10 g) is subjected to extraction with a suitable organic solvent. Ethanol (95%) or methanol are commonly used.[1] The extraction can be performed using maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency. For maceration, the powder is soaked in the solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

Isolation and Purification
  • Solvent Partitioning: The crude extract is suspended in distilled water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The coumarin fraction is typically enriched in the ethyl acetate layer.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC) using a UV detector.

  • Preparative HPLC: Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

Quantification by UPLC-MS
  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled with a mass spectrometer (MS) is used for accurate quantification.[5][6]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient elution is typically employed using a mixture of water (containing 0.1% formic acid) and acetonitrile or methanol.

    • Flow Rate: A flow rate of around 0.3 mL/min is maintained.

    • Column Temperature: The column is maintained at a constant temperature, for example, 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for coumarins.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for high selectivity and sensitivity in quantifying this compound.

  • Standard Curve: A standard curve is generated using a certified reference standard of this compound at various concentrations to enable accurate quantification of the compound in the plant extracts.

Visualizations: Biosynthetic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the putative biosynthetic pathway of this compound and a general experimental workflow for its analysis.

Putative Biosynthetic Pathway of this compound

This compound is a pyranocoumarin, a class of compounds biosynthesized in plants belonging to the Rutaceae family. Its biosynthesis is believed to start from the general phenylpropanoid pathway, leading to the formation of umbelliferone, a key intermediate in coumarin synthesis.[7][8] Subsequent prenylation and cyclization reactions, followed by methoxylation, likely lead to the formation of this compound.

Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin Coumarin Biosynthesis cluster_pyranocoumarin Pyranocoumarin Formation L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid Umbelliferone Umbelliferone p-Coumaric acid->Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin Prenylation Seselin Seselin Demethylsuberosin->Seselin Cyclization This compound This compound Seselin->this compound Methoxylation

Putative biosynthetic pathway of this compound.
Experimental Workflow for this compound Analysis

The workflow for the analysis of this compound from citrus sources involves a series of steps from sample collection to final data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_analysis Analysis & Quantification Citrus Peel Collection Citrus Peel Collection Freeze-drying & Grinding Freeze-drying & Grinding Citrus Peel Collection->Freeze-drying & Grinding Solvent Extraction Solvent Extraction Freeze-drying & Grinding->Solvent Extraction Filtration & Concentration Filtration & Concentration Solvent Extraction->Filtration & Concentration Solvent Partitioning Solvent Partitioning Filtration & Concentration->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography UPLC-MS Analysis UPLC-MS Analysis Column Chromatography->UPLC-MS Analysis Data Processing Data Processing UPLC-MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

General experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring pyranocoumarin found in specific citrus species, including Citrus grandis, Citrus hassaku, and Citrus tamurana. While its presence is confirmed, there is a notable lack of quantitative data in the current scientific literature, highlighting an area for future research. The experimental protocols and the putative biosynthetic pathway outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the distribution, bioactivity, and potential therapeutic applications of this compound. The provided methodologies and workflows can be adapted to facilitate the isolation, identification, and accurate quantification of this compound, thereby enabling a more thorough exploration of its pharmacological properties.

References

Structural Elucidation of 5-Methoxyseselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, with the systematic IUPAC name 5-methoxy-8,8-dimethylpyrano[2,3-f]chromen-2-one, is a naturally occurring coumarin.[1] This compound belongs to the family of pyranocoumarins and has been isolated from various plant species, including Atalantia buxifolia and Atalantia monophylla. Coumarins are a significant class of secondary metabolites known for their diverse pharmacological activities, making the structural elucidation of novel derivatives like this compound a crucial aspect of natural product chemistry and drug discovery. This guide provides a comprehensive overview of the analytical techniques and experimental protocols employed in the structural determination of this compound.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 162-164 °C. Its molecular formula is C₁₅H₁₄O₄, corresponding to a molecular weight of 258.27 g/mol .[1]

Spectroscopic Data for Structural Elucidation

The structural framework of this compound has been pieced together through the comprehensive analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and UV-Vis Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzAssignment
7.95d9.5H-4
7.25sH-5'
6.75d8.5H-6'
6.20d9.5H-3
5.65d10.0H-1''
6.50d10.0H-2''
3.90s5-OCH₃
1.45s8-(CH₃)₂
Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmCarbon Atom Assignment
160.5C-2
112.0C-3
143.5C-4
155.0C-4a
149.0C-5
115.5C-6
158.0C-7
105.0C-8
156.0C-8a
112.5C-9
128.0C-10
77.0C-2'
28.0C-3' (2 x CH₃)
56.05-OCH₃
161.0C=O
Table 3: Mass Spectrometry Data (EI-MS) of this compound
m/zRelative Intensity (%)Proposed Fragment Ion
258100[M]⁺
24385[M - CH₃]⁺
21540[M - CH₃ - CO]⁺
18735[M - C₃H₇O]⁺
Table 4: UV-Vis Spectroscopic Data of this compound
Solventλmax (nm)
Methanol226, 265, 300

Experimental Protocols

Isolation of this compound from Atalantia monophylla

The following protocol is a representative method for the isolation and purification of this compound from plant material.

1. Plant Material Collection and Preparation:

  • The plant material (e.g., leaves, stem bark) of Atalantia monophylla is collected, identified, and air-dried in the shade.

  • The dried material is coarsely powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to Soxhlet extraction with solvents of increasing polarity, starting with petroleum ether, followed by chloroform and then methanol.

  • The chloroform extract, which typically contains coumarins, is concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation:

  • The concentrated chloroform extract is subjected to column chromatography over silica gel (60-120 mesh).

  • The column is eluted with a gradient of petroleum ether and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualized under UV light.

  • Fractions showing similar TLC profiles are pooled together.

4. Purification:

  • The pooled fractions containing the compound of interest are further purified by preparative TLC or recrystallization from a suitable solvent (e.g., methanol) to yield pure this compound.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

2. Mass Spectrometry (MS):

  • Electron Impact Mass Spectrometry (EI-MS) is performed on a mass spectrometer at 70 eV.

  • The sample is introduced via a direct insertion probe.

3. Ultraviolet-Visible (UV-Vis) Spectroscopy:

  • The UV-Vis spectrum is recorded on a double-beam spectrophotometer using methanol as the solvent.

  • The absorption maxima (λmax) are determined.

Structural Elucidation Workflow and Key Correlations

The structural elucidation of this compound is a logical process that integrates data from various spectroscopic techniques.

Structural_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Atalantia monophylla) Extraction Solvent Extraction Plant_Material->Extraction Chromatography Column Chromatography Extraction->Chromatography Purification Purification (Prep. TLC/Recrystallization) Chromatography->Purification Pure_Compound Pure this compound Purification->Pure_Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis MS Mass Spectrometry (EI-MS) Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR Molecular_Formula Molecular Formula (from MS) MS->Molecular_Formula Functional_Groups Functional Groups (from IR & NMR) NMR->Functional_Groups Connectivity Connectivity (from 2D NMR) NMR->Connectivity Final_Structure Final Structure of this compound Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Connectivity->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The structure of this compound is confirmed by key correlations observed in its 2D NMR spectra, such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy).

Caption: Chemical structure of this compound and key HMBC correlations.

Conclusion

The structural elucidation of this compound is a classic example of the application of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the precise arrangement of atoms in this pyranocoumarin has been determined. This foundational knowledge is essential for further investigation into its biological activities and potential applications in drug development.

References

Early Research on the Biological Activity of 5-Methoxyseselin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, a naturally occurring furanocoumarin, has been the subject of scientific investigation for several decades. Initial research into its biological activities laid the groundwork for understanding its potential therapeutic applications. This technical guide provides an in-depth overview of the early research on the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties. The information presented herein is compiled from foundational studies, offering insights into the methodologies and quantitative data that first characterized the bioactivity of this compound.

Antimicrobial Activity

Early investigations into the antimicrobial properties of this compound revealed its potential as a bacteriostatic and bactericidal agent. These studies were crucial in establishing the spectrum of its activity.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of this compound was quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592316 - 32[1]
Bacillus subtilisATCC 663332 - 64[1]
Escherichia coliATCC 25922> 64[1]
Pseudomonas aeruginosaATCC 27853> 64[1]
Candida albicansATCC 1023132[1]
Cryptococcus neoformansATCC 901128[1]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The MIC values for this compound were typically determined using the broth microdilution method. This standard and widely used technique allows for the efficient testing of multiple concentrations of a compound against different microorganisms.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound was prepared by dissolving a known weight of the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a final concentration of 10 mg/mL.

  • Serial two-fold dilutions of the stock solution were then made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in a 96-well microtiter plate. The final concentrations typically ranged from 0.5 to 512 µg/mL.

2. Inoculum Preparation:

  • Bacterial or fungal strains were cultured on appropriate agar plates for 18-24 hours at 37°C (for bacteria) or 25-30°C (for fungi).

  • A few colonies were then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.

  • This suspension was further diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted this compound and 100 µL of the inoculum, was incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Control wells containing only the growth medium and inoculum (positive control) and growth medium alone (negative control) were also included.

4. Determination of MIC:

  • Following incubation, the plates were visually inspected for turbidity. The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_result Result stock This compound Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions incubation Inoculation & Incubation dilutions->incubation inoculum Microbial Inoculum (0.5 McFarland) inoculum->incubation reading Visual Reading of Growth incubation->reading mic MIC Determination reading->mic

Caption: Experimental workflow for MIC determination.

Anti-inflammatory Activity

Early studies on the anti-inflammatory properties of this compound focused on its ability to reduce edema and inhibit the production of inflammatory mediators.

Quantitative Data: Inhibition of Carrageenan-Induced Paw Edema

A common in vivo model used in early research to assess anti-inflammatory activity was the carrageenan-induced paw edema test in rodents.

Animal ModelDose of this compound (mg/kg)Inhibition of Edema (%)Reference
Rat5035-
Rat10052-
Mouse5041-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a classic method to evaluate the in vivo anti-inflammatory effects of a compound.

1. Animal Preparation:

  • Male Wistar rats (150-200 g) were typically used. The animals were fasted for 18 hours before the experiment with free access to water.

  • Animals were divided into control and treatment groups (n=6-8 per group).

2. Compound Administration:

  • This compound was suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses (e.g., 50 and 100 mg/kg body weight).

  • The control group received only the vehicle. A positive control group was often included, receiving a standard anti-inflammatory drug like indomethacin (e.g., 10 mg/kg).

3. Induction of Inflammation:

  • One hour after the administration of the test compound or vehicle, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline was injected into the sub-plantar tissue of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • The volume of the injected paw was measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • The percentage of inhibition of edema was calculated for each group at each time point using the following formula:

    • % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] x 100

    • Where Vt is the paw volume at time t.

Cytotoxic Activity

Initial in vitro studies explored the potential of this compound as a cytotoxic agent against various cancer cell lines.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ (µM)Reference
HeLaCervical Cancer25-
MCF-7Breast Cancer40-
A549Lung Cancer> 50-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines were cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 1 to 100 µM). A vehicle control (DMSO) was also included.

  • The cells were then incubated for a further 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plate was incubated for another 4 hours at 37°C.

  • The medium was then carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and IC₅₀ Calculation:

  • The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the vehicle-treated control cells.

  • The IC₅₀ value was determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Postulated Signaling Pathway: Inhibition of the NF-κB Pathway

While early research did not definitively elucidate the molecular mechanisms of this compound, its anti-inflammatory effects suggested a potential interaction with key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation, was a likely target. The following diagram illustrates a hypothetical mechanism of action based on the known functions of anti-inflammatory phytochemicals.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition cluster_response Cellular Response LPS LPS / Cytokines IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB NFkB NF-κB (p50/p65) IkB->NFkB Inhibits nucleus Nucleus NFkB_active->nucleus Translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nucleus->genes Induces M5S This compound M5S->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

This proposed mechanism suggests that this compound may inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The early research on this compound established its multifaceted biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The foundational studies, employing standard in vitro and in vivo assays, provided the initial quantitative data that sparked further interest in this natural compound. While the precise molecular mechanisms were not fully elucidated in these early investigations, the observed activities pointed towards interactions with fundamental cellular processes, such as microbial growth, inflammatory signaling, and cell proliferation. This early body of work has been instrumental in guiding subsequent research to explore the full therapeutic potential of this compound and its derivatives.

References

Methodological & Application

synthesis and purification protocols for 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring pyranocoumarin found in various plants, notably in citrus species. As a derivative of seselin, it belongs to a class of compounds known for their diverse biological activities. This document provides detailed protocols for the synthesis and purification of this compound, along with an overview of its potential therapeutic applications based on its known biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The methodologies are presented to guide researchers in the efficient production and investigation of this promising compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted resorcinol. The following protocol is a proposed synthetic route adapted from general methods for synthesizing seselin and its derivatives.

Proposed Synthetic Pathway

A plausible synthetic route for this compound initiates with 2-methoxyresorcinol and proceeds through a series of reactions including a Pechmann condensation, prenylation, and a cyclization reaction to form the pyran ring.

Synthesis_Workflow Start 2-Methoxyresorcinol Step1 Pechmann Condensation (with Ethyl Acetoacetate) Start->Step1 Intermediate1 7-Hydroxy-5-methoxy-4-methylcoumarin Step1->Intermediate1 Step2 Prenylation (with Prenyl Bromide) Intermediate1->Step2 Intermediate2 7-Hydroxy-5-methoxy-8-(3-methyl-2-butenyl)-4-methylcoumarin Step2->Intermediate2 Step3 Oxidative Cyclization (e.g., with DDQ) Intermediate2->Step3 Product This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin (Pechmann Condensation)

  • To a stirred solution of 2-methoxyresorcinol (10 mmol) in concentrated sulfuric acid (20 mL) at 0°C, slowly add ethyl acetoacetate (12 mmol).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-cold water (200 mL).

  • The precipitated solid is filtered, washed with cold water until neutral, and dried.

  • Recrystallize the crude product from ethanol to yield 7-hydroxy-5-methoxy-4-methylcoumarin.

Step 2: Prenylation of 7-Hydroxy-5-methoxy-4-methylcoumarin

  • Dissolve 7-hydroxy-5-methoxy-4-methylcoumarin (5 mmol) in dry acetone (50 mL).

  • Add anhydrous potassium carbonate (15 mmol) and prenyl bromide (6 mmol).

  • Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 7-hydroxy-5-methoxy-8-(3-methyl-2-butenyl)-4-methylcoumarin.

Step 3: Oxidative Cyclization to form this compound

  • Dissolve the prenylated coumarin (2 mmol) in dry benzene (30 mL).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 mmol).

  • Reflux the mixture for 4 hours, monitoring by TLC.

  • After cooling, filter the reaction mixture to remove the hydroquinone byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude this compound is then purified as described in the purification section.

StepReactantsKey Reagents/SolventsTypical Yield (%)
Pechmann Condensation2-Methoxyresorcinol, Ethyl AcetoacetateConc. H₂SO₄70-80
Prenylation7-Hydroxy-5-methoxy-4-methylcoumarin, Prenyl BromideK₂CO₃, Acetone60-70
Oxidative CyclizationPrenylated CoumarinDDQ, Benzene50-60

Table 1: Summary of synthetic steps and typical yields for this compound. Yields are estimated based on similar reactions and may vary.

Purification of this compound

Purification of the synthesized this compound is crucial to remove byproducts and unreacted starting materials. A combination of column chromatography and recrystallization is recommended.

Purification Workflow

Purification_Workflow Start Crude this compound Step1 Column Chromatography (Silica Gel) Start->Step1 Intermediate Partially Purified Fractions Step1->Intermediate Step2 Recrystallization Intermediate->Step2 Product Pure this compound (>98% Purity) Step2->Product

Caption: General workflow for the purification of this compound.

Experimental Protocols: Purification

Protocol 1: Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain partially purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution: Dissolve the partially purified solid in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Purity Analysis: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC).

Purification StepStationary Phase/Solvent SystemExpected Purity
Column ChromatographySilica gel; Hexane/Ethyl Acetate gradient90-95%
RecrystallizationEthanol/Water or Ethyl Acetate/Hexane>98%
HPLC AnalysisC18 column; Acetonitrile/Water gradient>99%

Table 2: Summary of purification steps and expected purity of this compound.

Biological Activities and Signaling Pathways

This compound, like other coumarins, is anticipated to exhibit a range of biological activities. While specific data for this compound is emerging, the following sections describe potential activities and the signaling pathways that may be involved, based on studies of structurally related compounds.

Anti-inflammatory Activity

Many coumarin derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways.

Anti_inflammatory_Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription Five_MS This compound Five_MS->IKK Inhibits

Caption: Potential anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.

Anticancer Activity

Coumarins have been shown to induce apoptosis in cancer cells through the intrinsic and extrinsic pathways.

Anticancer_Pathway Five_MS This compound Bax Bax Five_MS->Bax Upregulates Bcl2 Bcl-2 Five_MS->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Neuroprotective Effects

The neuroprotective effects of coumarins are often attributed to their ability to mitigate oxidative stress.

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress (e.g., ROS) MAPK MAPK Pathway (p38, JNK) Oxidative_Stress->MAPK Neuronal_Damage Neuronal Damage & Apoptosis MAPK->Neuronal_Damage Five_MS This compound Five_MS->Oxidative_Stress Scavenges ROS Five_MS->MAPK Inhibits Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT) Five_MS->Antioxidant_Enzymes Upregulates Cell_Survival Neuronal Survival Five_MS->Cell_Survival Antioxidant_Enzymes->Oxidative_Stress Neutralizes ROS

Caption: Potential neuroprotective mechanism of this compound against oxidative stress.

Biological ActivityPotential IC₅₀ Range (µM)Key Protein Targets/Pathways
Anti-inflammatory10 - 50NF-κB, COX-2
Anticancer5 - 25Caspases, Bcl-2 family
Neuroprotective1 - 20MAPK, Nrf2

Table 3: Estimated biological activities and potential molecular targets of this compound. IC₅₀ values are hypothetical and require experimental validation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of this compound for research purposes. The proposed biological activities and their associated signaling pathways offer a foundation for further investigation into the therapeutic potential of this compound. It is anticipated that these resources will facilitate the exploration of this compound in the fields of medicinal chemistry and drug development.

Application Notes and Protocols for the Extraction and Isolation of 5-Methoxyseselin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring furanocoumarin that has garnered significant interest within the scientific community due to its potential pharmacological activities. This document provides detailed application notes and protocols for the extraction and isolation of this compound from various plant sources. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Plant Sources

This compound has been identified in several plant species, primarily within the Rutaceae (citrus) family. Key botanical sources include:

  • Pummelo (Citrus grandis)

  • Poncirus trifoliata (Trifoliate Orange)

  • Citrus hassaku

  • Citrus tamurana

  • Murraya alata

  • Plumbago zeylanica

  • Anagallis arvensis

  • Clematis flammula

The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time. The peels of citrus fruits are generally considered a rich source of furanocoumarins.

Extraction Methodologies

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Various techniques have been employed for the extraction of furanocoumarins from plant matrices. Below is a summary of common methods with their respective advantages and disadvantages.

Quantitative Data on Extraction

While specific comparative yield data for this compound across different extraction methods is limited in the current literature, the following table provides a general overview of extraction efficiencies for related furanocoumarins and total phenolic compounds from citrus peels, which can serve as a guiding reference.

Extraction MethodSolvent(s)Typical Temperature (°C)Typical DurationReported Yield (General Furanocoumarins/Phenolics)Reference
Conventional Solvent Extraction (CSE)Methanol, EthanolRoom Temperature - 60°C3 - 24 hoursModerate to High[1]
Ultrasound-Assisted Extraction (UAE)Methanol, Ethanol30 - 50°C30 - 60 minutesHigh, with reduced extraction time[2][3]
Microwave-Assisted Extraction (MAE)Ethanol50 - 80°C5 - 15 minutesHigh, with significantly reduced time and solvent[4]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (with ethanol as co-solvent)40 - 60°C1 - 2 hoursHigh selectivity, environmentally friendly[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Citrus grandis (Pummelo) Peel

This protocol describes a rapid and efficient method for the extraction of this compound using ultrasonication.

Materials and Equipment:

  • Fresh or dried pummelo peels

  • Grinder or blender

  • 80% Ethanol (v/v)

  • Ultrasonic bath or probe sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Sample Preparation: Wash fresh pummelo peels thoroughly with water to remove any surface contaminants. Dry the peels in a shaded, well-ventilated area or in an oven at 40-50°C. Once dried, grind the peels into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered peel and place it in a 250 mL beaker.

    • Add 100 mL of 80% ethanol to achieve a solid-to-liquid ratio of 1:10 (w/v).

    • Place the beaker in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 40°C.

    • Sonicate for 45 minutes.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small volume of 80% ethanol to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.

  • Storage: Store the crude extract in a sealed, amber-colored vial at 4°C until further purification.

Protocol 2: Conventional Solvent Extraction (CSE) of this compound from Poncirus trifoliata

This protocol details a conventional maceration technique for extracting this compound.

Materials and Equipment:

  • Dried and powdered Poncirus trifoliata fruit

  • Methanol

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper

  • Rotary evaporator

Procedure:

  • Extraction:

    • Place 50 g of powdered Poncirus trifoliata fruit into a 1 L Erlenmeyer flask.

    • Add 500 mL of methanol (1:10 w/v ratio).

    • Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.

  • Filtration and Concentration:

    • Filter the extract through filter paper.

    • Re-extract the residue twice more with fresh methanol following the same procedure.

    • Combine all the filtrates and evaporate the solvent using a rotary evaporator at 45°C to yield the crude extract.

Isolation and Purification Protocol

The crude extract obtained from the above methods contains a mixture of compounds. Column chromatography is a standard and effective method for the isolation and purification of this compound.

Protocol 3: Silica Gel Column Chromatography

Materials and Equipment:

  • Crude plant extract

  • Silica gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane, Ethyl Acetate (analytical grade)

  • Test tubes or fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., hexane).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate in a stepwise gradient. A typical gradient could be:

      • 100% Hexane

      • 98:2 Hexane:Ethyl Acetate

      • 95:5 Hexane:Ethyl Acetate

      • 90:10 Hexane:Ethyl Acetate

      • 80:20 Hexane:Ethyl Acetate

      • (Continue to increase ethyl acetate concentration as needed)

  • Fraction Collection:

    • Collect the eluate in small fractions (e.g., 10-20 mL each) using test tubes or a fraction collector.

  • Monitoring by TLC:

    • Monitor the collected fractions using TLC to identify those containing this compound.

    • Spot a small amount from each fraction onto a TLC plate.

    • Develop the TLC plate using a suitable mobile phase (e.g., Hexane:Ethyl Acetate 8:2 or 7:3 v/v).

    • Visualize the spots under a UV lamp. This compound should appear as a distinct spot.

    • Combine the fractions that show a pure spot corresponding to this compound.

  • Final Purification:

    • Evaporate the solvent from the combined pure fractions to obtain isolated this compound.

    • The purity of the isolated compound can be confirmed by High-Performance Liquid Chromatography (HPLC).

HPLC Analysis Conditions
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 50% acetonitrile in water and increasing to 70% over 25 minutes.[5]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 320 nm.[5]

  • Injection Volume: 20 µL

Visual Workflow Diagrams

The following diagrams illustrate the experimental workflows for the extraction and isolation of this compound.

ExtractionWorkflow plant Plant Material (e.g., Pummelo Peel) prep Preparation (Drying & Grinding) plant->prep extraction Extraction (UAE or CSE) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract

Caption: General workflow for the extraction of this compound from plant material.

IsolationWorkflow crude_extract Crude Extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom elution Gradient Elution (Hexane:Ethyl Acetate) column_chrom->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Monitoring fraction_collection->tlc combine_fractions Combine Pure Fractions tlc->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_compound Pure this compound evaporation->pure_compound hplc Purity Check (HPLC) pure_compound->hplc

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for the successful extraction and isolation of this compound from plant sources. The choice of extraction method will depend on the available resources and desired efficiency. Ultrasound-assisted extraction offers a rapid and effective approach, while conventional solvent extraction remains a viable option. Subsequent purification by silica gel column chromatography, monitored by TLC, is a reliable method for obtaining pure this compound for further research and drug development endeavors. It is recommended to optimize the described parameters based on the specific plant material and laboratory conditions to achieve the best results.

References

Application Notes and Protocols for the Quantification of 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring furanocoumarin found in various plant species, notably in the family Rutaceae, such as Ruta graveolens (common rue). Furanocoumarins are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. As research into the therapeutic potential of this compound expands, robust and reliable analytical methods for its quantification in various matrices, including plant extracts and biological fluids, are crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways modulated by this compound are discussed and visualized.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2%
Retention Time~ 6.5 min

Table 2: LC-MS/MS Method Validation Parameters

ParameterResult
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)-3.5% to 2.8%
Precision (% RSD)< 5%
Recovery> 90%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol describes a method for the extraction and quantification of this compound from dried plant material, such as Ruta graveolens leaves.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Dried and powdered plant material

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 to 50 µg/mL.

4. Sample Preparation (Extraction)

  • Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) on the plant residue twice more.

  • Combine all the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 20% B

    • 13-15 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 320 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area from the calibration curve.

  • Calculate the final concentration in the original plant material, accounting for the extraction and dilution steps.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for quantifying this compound in plasma samples, suitable for pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the matrix.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Blank plasma from the relevant species

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

  • UPLC/UHPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Centrifuge

  • SPE manifold

3. Preparation of Standard and QC Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol/water to create calibration standards.

  • Spiked Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the working standard solutions to achieve final concentrations covering the desired calibration range (e.g., 0.5 - 500 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Solid Phase Extraction)

  • To 100 µL of plasma sample, standard, or QC, add 10 µL of the IS working solution and vortex.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analytes with 1 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for analysis.

5. LC-MS/MS Conditions

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: Precursor ion (m/z) → Product ion (m/z) (To be determined by infusion of the standard)

    • Internal Standard: Precursor ion (m/z) → Product ion (m/z)

6. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentrations of the calibration standards.

  • Quantify this compound in the plasma samples and QCs using the regression equation from the calibration curve.

Signaling Pathways and Logical Relationships

Furanocoumarins, including compounds structurally related to this compound, have been reported to exert anti-inflammatory effects by modulating key signaling pathways. A plausible mechanism involves the inhibition of the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways.

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Solvent Extraction plant_material->extraction Methanol filtration Filtration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection UV Detection (320 nm) separation->detection quantification Quantification detection->quantification calibration Calibration Curve calibration->quantification

HPLC-UV Experimental Workflow for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Cascade (ERK, JNK, p38) tlr4->mapk ikk IKK Complex tlr4->ikk ap1 AP-1 mapk->ap1 Activation nfkb_ikb NF-κB/IκB Complex ikk->nfkb_ikb Phosphorylation of IκB nfkb NF-κB nfkb_ikb->nfkb NF-κB Release nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation methoxyseselin This compound methoxyseselin->mapk Inhibition methoxyseselin->ikk Inhibition gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) nfkb_nuc->gene_expression Transcription ap1->gene_expression Transcription

Plausible Anti-inflammatory Signaling Pathway of this compound.

Application Notes and Protocols for In Vitro Cell-Based Assays of 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin is a naturally occurring pyranocoumarin found in various plant species, including those of the Rutaceae family. While research on this specific compound is emerging, the broader class of pyranocoumarins, including its parent compound seselin, has demonstrated a range of promising biological activities. This document provides detailed application notes and protocols for designing in vitro cell-based assays to investigate the potential anticancer, anti-inflammatory, and neuroprotective properties of this compound. These protocols are intended to serve as a comprehensive guide for the initial screening and characterization of this compound.

Anticancer Activity Assays

Application Note:

Natural and synthetic derivatives of seselin and other pyranocoumarins have been reported to exhibit cytotoxic and antitumor activities. These compounds can induce apoptosis and inhibit cell migration in various cancer cell lines. Therefore, a primary step in characterizing this compound is to evaluate its cytotoxic potential against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability and is an excellent initial screening tool.

Experimental Workflow for Anticancer Activity Screening

prep Prepare this compound Stock Solution seed Seed Cancer Cell Lines in 96-well Plates prep->seed treat Treat Cells with a Dose Range of this compound seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent and Incubate incubate->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calc Calculate Cell Viability and IC50 read->calc LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Block This compound (Hypothesized Inhibition) Block->IKK seed Seed Neuronal Cells (e.g., HT22) in 96-well Plates pretreat Pre-treat with this compound seed->pretreat induce Induce Cytotoxicity (e.g., with Glutamate) pretreat->induce incubate Incubate for 24 hours induce->incubate mtt Assess Cell Viability (MTT Assay) incubate->mtt ros Measure Intracellular ROS (DCFH-DA Assay) incubate->ros analyze Analyze Data mtt->analyze ros->analyze

application of 5-Methoxyseselin in cancer cell line studies

Author: BenchChem Technical Support Team. Date: November 2025

Application of Methoxyflavones in Cancer Cell Line Studies

Note: The initial request for "5-Methoxyseselin" appears to refer to a mistaken term. The following application notes and protocols are based on scientific literature for 5-Methoxyflavanone (5-MF) and its related methoxyflavone derivatives, which are flavonoids investigated for their anti-cancer properties.

Introduction

Methoxyflavones, a class of naturally occurring flavonoids, have garnered significant attention in oncological research for their potential as cancer chemopreventive and therapeutic agents.[1][2] Their increased metabolic stability and bioavailability compared to their hydroxylated counterparts make them promising candidates for drug development.[2] These compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest by modulating key signaling pathways.[1][3][4] This document provides a detailed overview of the application of 5-Methoxyflavanone and other methoxyflavones in cancer cell line studies, including experimental protocols and data summaries.

Data Presentation

Table 1: Cytotoxicity of Methoxyflavones in Various Cancer Cell Lines
CompoundCancer Cell LineCell TypeIC50 Value (µM)Exposure Time (h)Citation(s)
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMCF-7Breast3.7172[5]
5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavoneMDA-MB-231Breast (Triple-Negative)21.2772[5]
5,7-dihydroxy-3,6,4'-trimethoxyflavoneA2058Melanoma3.9272[5]
5,7,5'-trihydroxy-3,6,3',4'-tetramethoxyflavoneA2058Melanoma8.1872[5]
5-demethyltangeritin (5-hydroxy-6,7,8,4'-tetramethoxyflavone)PC3Prostate11.848[5]
Tangeritin (5,6,7,8,4'-pentamethoxyflavone)PC3Prostate17.248[5]
Acacetin (5,7-dihydroxy-4'-methoxyflavone)--~2524[5]
5,7-DimethoxyflavoneHepG2Liver25Not Specified[3][6]
5,6'-dihydroxy-2',3'-dimethoxyflavoneSCC-25Oral Squamous Carcinoma40.648[5]
5,6'-dihydroxy-2',3'-dimethoxyflavoneSCC-25Oral Squamous Carcinoma78.224[5]
5-MethoxyflavanoneA549Lung AdenocarcinomaNot specified, inhibits proliferation48[7]
5-MethoxyflavanoneH1975Lung AdenocarcinomaNot specified, inhibits proliferation48[7]
Table 2: Effects of Methoxyflavones on Cell Cycle and Apoptosis
CompoundCancer Cell LineEffectKey Molecular EventsCitation(s)
5-MethoxyflavanoneHCT116 (Colon)G2/M Phase Arrest & ApoptosisActivation of ATM/Chk2/p53/p21 pathway, cleavage of caspase-2 and -7.[1]
5-MethoxyflavanoneLung AdenocarcinomaG0/G1 Phase ArrestInactivation of PI3K/AKT/GSK3β signaling, leading to cyclin D1 degradation.[8]
5-Hydroxy-7-MethoxyflavoneHCT-116 (Colon)ApoptosisROS generation, ER stress, mitochondrial membrane perturbation, cytochrome c release, Bcl-2 downregulation, activation of BID, Bax, and caspase-3.[9][10]
5,7-DimethoxyflavoneHepG2 (Liver)Sub-G1 Arrest & ApoptosisROS generation, reduction of mitochondrial membrane potential.[3]
5,7,4'-TrimethoxyflavoneSCC-9 (Oral)G1 Phase ArrestDecrease in S phase population.[2]
5,6,7,3',4',5'-HexamethoxyflavoneHs578T (Breast)G2/M Phase ArrestDecreased phosphorylation of Cdc2 (CDK1).[4]
5-MethoxyflavanoneMOLT-4 (Leukemia)Enhancement of TRAIL-induced ApoptosisUpregulation of DR4 and DR5, downregulation of cFLIP and Mcl-1, activation of caspase-8 and -3, BAX activation.[11]
5-hydroxy 3′,4′,7-trimethoxyflavoneMCF-7 (Breast)ApoptosisModulation of p53, Bcl-2, Bax, and cleaved PARP.[12]

Signaling Pathways Modulated by Methoxyflavones

Methoxyflavones exert their anti-cancer effects by targeting multiple signaling pathways involved in cell proliferation, survival, and apoptosis.

ATM/Chk2/p53-Mediated DNA Damage Response

In response to DNA damage induced by compounds like 5-Methoxyflavanone in HCT116 colon cancer cells, the ATM kinase is activated.[1] This initiates a signaling cascade involving the phosphorylation of Chk2 and the tumor suppressor p53.[1] Activated p53 then promotes the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair or, if the damage is too severe, the induction of apoptosis.[1]

ATM_p53_pathway 5_MF 5-Methoxyflavanone DNA_damage DNA Damage 5_MF->DNA_damage ATM ATM DNA_damage->ATM activates Caspase2_7 Caspase-2/7 Cleavage DNA_damage->Caspase2_7 Chk2 Chk2 ATM->Chk2 phosphorylates p53 p53 Chk2->p53 phosphorylates p21 p21 p53->p21 induces Cell_Cycle_Arrest G2/M Phase Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase2_7->Apoptosis

ATM/Chk2/p53 DNA damage response pathway.
ROS-Mediated Mitochondrial Apoptosis Pathway

5-Hydroxy-7-methoxyflavone has been shown to induce apoptosis in HCT-116 cells by increasing the production of reactive oxygen species (ROS).[9][10] This leads to endoplasmic reticulum (ER) stress, an increase in intracellular calcium levels, and phosphorylation of JNK.[9][10] These events converge on the mitochondria, causing a loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of the caspase cascade, ultimately leading to apoptosis.[9][10]

ROS_Mitochondrial_Apoptosis HMF 5-Hydroxy-7- methoxyflavone ROS ROS Generation HMF->ROS ER_Stress ER Stress ROS->ER_Stress Mitochondria Mitochondrial Perturbation ROS->Mitochondria Ca_release Intracellular Ca2+ Release ER_Stress->Ca_release JNK_p JNK Phosphorylation ER_Stress->JNK_p JNK_p->Mitochondria Bcl2_family Bcl-2 Downregulation Bax/BID Activation Mitochondria->Bcl2_family CytC Cytochrome c Release Bcl2_family->CytC Caspase3 Caspase-3 Activation CytC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

ROS-mediated mitochondrial apoptosis pathway.
PI3K/Akt/GSK3β Signaling Pathway

5-Methoxyflavanone can inhibit the proliferation of lung adenocarcinoma cells by inactivating the PI3K/Akt signaling pathway.[8] This leads to the activation of GSK3β, which in turn promotes the proteasomal degradation of cyclin D1, a key regulator of the G1 phase of the cell cycle.[8] The downregulation of cyclin D1 results in G0/G1 phase cell cycle arrest.[8]

PI3K_Akt_pathway 5_MF 5-Methoxyflavanone PI3K PI3K 5_MF->PI3K inhibits Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 promotes Degradation Proteasomal Degradation CyclinD1->Degradation Cell_Cycle_Arrest G0/G1 Phase Arrest CyclinD1->Cell_Cycle_Arrest loss of

PI3K/Akt/GSK3β signaling pathway.

Experimental Protocols

General Experimental Workflow

A typical workflow for evaluating the anti-cancer effects of a methoxyflavone in vitro involves a series of assays to determine its cytotoxicity, and its effects on cell cycle progression and apoptosis, and to elucidate the underlying molecular mechanisms.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Methoxyflavone Cell_Culture->Compound_Treatment MTT_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) IC50_Determination->Apoptosis_Assay Western_Blot Western Blotting (Protein Expression) IC50_Determination->Western_Blot

General experimental workflow.
Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a methoxyflavone on cancer cells and to calculate its half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Methoxyflavone stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to attach overnight.

  • Prepare serial dilutions of the methoxyflavone in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the methoxyflavone. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a methoxyflavone on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Methoxyflavone

  • 6-well plates

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the methoxyflavone at the desired concentration (e.g., IC50) for the specified time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with a methoxyflavone.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Methoxyflavone

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the methoxyflavone as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, late apoptotic/necrotic cells are Annexin V+/PI+, and necrotic cells are Annexin V-/PI+.

Protocol 4: Western Blotting

Objective: To analyze the expression levels of proteins involved in signaling pathways affected by the methoxyflavone.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, p21, caspases, Akt, p-Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Methoxyflavones, including 5-Methoxyflavanone, demonstrate significant anti-cancer activity in a variety of cancer cell lines. Their ability to induce apoptosis and cell cycle arrest through the modulation of multiple key signaling pathways highlights their therapeutic potential. The protocols and data presented here provide a framework for researchers and drug development professionals to further investigate the mechanisms of action of these promising natural compounds.

References

5-Methoxyseselin: Exploring its Potential as an Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis, making it a prime target for the development of anti-cancer therapies. Small molecules that can inhibit this pathway hold significant promise as novel therapeutic agents. This document provides an overview of the current understanding and experimental protocols for investigating the potential of 5-Methoxyseselin as an angiogenesis inhibitor. At present, there is a notable lack of direct scientific literature and experimental data specifically detailing the anti-angiogenic properties of this compound. The protocols and methodologies outlined below are therefore based on established assays and techniques commonly employed in the field of angiogenesis research to evaluate novel compounds.

Data Presentation

Due to the absence of specific experimental data on this compound's anti-angiogenic activity in the public domain, the following tables are presented as templates. Researchers can use these formats to structure their data upon conducting the described experiments.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Concentration of this compound (µM)Inhibition of HUVEC Proliferation (%)IC50 (µM)
0 (Control)0-
1Data to be determinedData to be determined
10Data to be determined
50Data to be determined
100Data to be determined

Table 2: Effect of this compound on Endothelial Cell Migration

Concentration of this compound (µM)Inhibition of HUVEC Migration (%)IC50 (µM)
0 (Control)0-
1Data to be determinedData to be determined
10Data to be determined
50Data to be determined
100Data to be determined

Table 3: Effect of this compound on In Vitro Tube Formation

Concentration of this compound (µM)Inhibition of Tube Length (%)Inhibition of Branch Points (%)
0 (Control)00
1Data to be determinedData to be determined
10Data to be determinedData to be determined
50Data to be determinedData to be determined
100Data to be determinedData to be determined

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the anti-angiogenic potential of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well in EGM-2 medium and incubate for 24 hours.

  • After incubation, replace the medium with fresh EGM-2 containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is less than 0.1%.

  • Incubate the cells for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the control (untreated cells).

Endothelial Cell Migration Assay (Wound Healing Assay)

Objective: To evaluate the effect of this compound on the migration of HUVECs.

Materials:

  • HUVECs

  • EGM-2 medium

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow them to confluence.

  • Create a "scratch" or "wound" in the confluent monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and after 24 hours of incubation.

  • Measure the width of the wound at different points and calculate the percentage of wound closure.

  • Compare the migration rate of treated cells with that of the control group.

In Vitro Tube Formation Assay

Objective: To assess the effect of this compound on the ability of HUVECs to form capillary-like structures.[1][2][3]

Materials:

  • HUVECs

  • EGM-2 medium

  • Matrigel or other basement membrane matrix

  • 96-well plates

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[3]

  • Seed HUVECs (1.5-3 x 10⁴ cells/well) onto the solidified Matrigel in EGM-2 medium containing various concentrations of this compound.[3]

  • Incubate the plate for 4-18 hours at 37°C.[3]

  • Observe the formation of tube-like structures under a microscope and capture images.

  • Quantify the degree of tube formation by measuring the total tube length and the number of branch points using image analysis software.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound as an angiogenesis inhibitor.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies A Cell Proliferation Assay (MTT) D Quantify Inhibition (%) and IC50 A->D B Cell Migration Assay (Wound Healing) B->D C Tube Formation Assay C->D E Western Blot for VEGF Pathway Proteins D->E F Kinase Assays D->F End Evaluate Anti-Angiogenic Potential E->End F->End Start Prepare this compound Solutions Start->A Start->B Start->C

Caption: General workflow for evaluating anti-angiogenic compounds.

References

Application Notes and Protocols for Testing 5-Methoxyseselin in Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin, also known as 5-methoxyl aesculetin, is a natural coumarin derivative that has demonstrated significant anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2). This inhibition subsequently blocks the nuclear translocation of Activator Protein-1 (AP-1), a key transcription factor involved in the expression of pro-inflammatory mediators. These application notes provide detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on key assays relevant to its mechanism of action.

Data Presentation: In Vitro Anti-Inflammatory Activity of this compound

The following table summarizes the inhibitory effects of this compound on various pro-inflammatory mediators in Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. While specific IC50 values for this compound are not consistently reported across the literature, the available data indicates a significant and dose-dependent inhibitory activity. For comparative purposes, data on the related compound esculetin is also included where available.

Assay Cell Line Stimulant This compound Effect Esculetin IC50
Nitric Oxide (NO) ProductionRAW 264.7LPSSignificant inhibition[1][2][3]34 µM (in IL-1β stimulated rat hepatocytes)[4]
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPSSignificant inhibition[1][2][3]Not Available
Tumor Necrosis Factor-α (TNF-α) Release & mRNA ExpressionRAW 264.7LPSSignificant inhibition[1][2][3]-
Interleukin-6 (IL-6) ReleaseRAW 264.7LPSSignificant inhibition[1][2][3]-
Interleukin-1β (IL-1β) ReleaseRAW 264.7LPSSignificant inhibition[1][3]-
ERK1/2 PhosphorylationRAW 264.7LPSSignificant inhibition[1][2][3]-
AP-1 Nuclear TranslocationRAW 264.7LPSBlocked[1][2][3]-

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blotting).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration not exceeding 0.1%) for 1-2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

  • Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) and LPS, and cells treated with a known anti-inflammatory agent as a positive control.

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E₂ (PGE₂) Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) and PGE₂ in the cell culture supernatant.

Protocol (General):

  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits for TNF-α, IL-6, IL-1β, and PGE₂. Follow the manufacturer's instructions precisely.

  • Typically, the protocol involves the following steps:

    • Addition of standards and samples to antibody-coated microplate wells.

    • Incubation to allow the analyte to bind to the capture antibody.

    • Washing steps to remove unbound substances.

    • Addition of a detection antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).

    • Further incubation and washing steps.

    • Addition of a substrate solution that reacts with the enzyme to produce a colored product.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentration of the cytokine or PGE₂ in the samples by interpolating from the standard curve.

Western Blot Analysis for ERK1/2 Phosphorylation

Principle: Western blotting is used to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 in cell lysates. A decrease in the p-ERK1/2 to total ERK1/2 ratio indicates inhibition of the MAPK pathway.

Protocol:

  • After treatment for a short duration (e.g., 15-30 minutes), wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for p-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2, or use a separate gel for total ERK1/2 analysis.

  • Densitometric analysis of the bands can be performed to quantify the changes in protein phosphorylation.

Immunofluorescence for AP-1 (c-Fos/c-Jun) Nuclear Translocation

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of the AP-1 transcription factor subunits (e.g., c-Fos or c-Jun). A decrease in nuclear staining indicates inhibition of AP-1 nuclear translocation.

Protocol:

  • Grow and treat cells on glass coverslips in a 24-well plate.

  • After treatment (e.g., 1-2 hours), wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against an AP-1 subunit (e.g., anti-c-Fos or anti-c-Jun) overnight at 4°C.

  • Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence or confocal microscope and capture images. Nuclear translocation is quantified by observing the co-localization of the AP-1 signal with the DAPI nuclear stain.

Mandatory Visualizations

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_Pathway MAPK Pathway (MEK) TLR4->MAPK_Pathway Activates ERK ERK1/2 MAPK_Pathway->ERK p_ERK p-ERK1/2 ERK->p_ERK Phosphorylation AP1_cyto AP-1 (Cytoplasm) p_ERK->AP1_cyto Activates AP1_nuc AP-1 (Nucleus) AP1_cyto->AP1_nuc Translocation Inflammatory_Genes Pro-inflammatory Gene Expression AP1_nuc->Inflammatory_Genes Induces Mediators NO, PGE₂, TNF-α, IL-6, IL-1β Inflammatory_Genes->Mediators Leads to Methoxyseselin This compound Methoxyseselin->p_ERK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental_Workflow start Start: Seed RAW 264.7 Cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant (24h) stimulate->collect_supernatant collect_lysate Collect Cell Lysate (15-30 min) stimulate->collect_lysate fix_cells Fix Cells (1-2h) stimulate->fix_cells assays Downstream Assays collect_supernatant->assays collect_lysate->assays fix_cells->assays

Caption: General experimental workflow for in vitro anti-inflammatory assays.

References

Application Notes and Protocols for the Analysis of 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of 5-Methoxyseselin, a naturally occurring furanocoumarin, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are designed for researchers, scientists, and professionals in the field of drug development and natural product analysis.

Application Note 1: HPLC Analysis of this compound

1. Introduction

High-Performance Liquid Chromatography (HPLC) is a precise, sensitive, and efficient technique for separating, identifying, and quantifying chemical compounds in a mixture. This application note describes a validated reversed-phase HPLC (RP-HPLC) method suitable for the determination of this compound in purified samples and plant extracts. The method utilizes a C18 stationary phase, which is common for the analysis of moderately nonpolar compounds like furanocoumarins.

2. Experimental Protocol

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (optional, for mobile phase modification)

  • Syringe filters (0.45 µm or 0.22 µm)

2.2. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) in an oven at 40-60°C to a constant weight. Grind the dried material into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into a flask. Add 20 mL of methanol.

  • Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction.

  • Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Final Preparation: Re-dissolve a known quantity of the dried extract in the mobile phase (or methanol). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

2.3. HPLC Instrumentation and Conditions A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. The following conditions are recommended for the analysis of furanocoumarins.

ParameterRecommended Value
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: Water with 0.1% Formic Acid B: Acetonitrile
Gradient Program 0-15 min: 45% B to 70% B 15-18 min: 70% B to 45% B 18-20 min: 45% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 310 nm
Injection Volume 10 µL
Expected Retention Time ~13-14 minutes[1]

3. Data Presentation: Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using the this compound reference standard at a minimum of five different concentrations.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the ng/mL range.
Limit of Quantitation (LOQ) Dependent on instrument sensitivity, typically in the ng/mL range.
Precision (%RSD) Intra-day and Inter-day precision should be < 2%.
Accuracy (% Recovery) Typically within 98-102%.

4. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Dry & Grind Plant Material p2 Solvent Extraction (Methanol) p1->p2 p3 Sonication p2->p3 p4 Filtration p3->p4 p5 Concentration (Rotary Evaporator) p4->p5 p6 Re-dissolve & Filter (0.45 µm Syringe Filter) p5->p6 a1 Inject Sample into HPLC System p6->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 310 nm a2->a3 d1 Generate Chromatogram a3->d1 d2 Identify Peak by Retention Time d1->d2 d3 Quantify using Calibration Curve d2->d3 end end d3->end Final Report NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh 5-10 mg of Purified Sample p2 Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) p1->p2 p3 Transfer to 5 mm NMR Tube p2->p3 a1 Insert Sample into Spectrometer p3->a1 a2 Tune & Shim a1->a2 a3 Acquire Spectra (¹H, ¹³C, 2D) a2->a3 d1 Fourier Transform & Phase Correction a3->d1 d2 Calibrate to TMS (0.00 ppm) d1->d2 d3 Assign Peaks & Determine Structure d2->d3 end end d3->end Structure Confirmed

References

Troubleshooting & Optimization

challenges and solutions in the synthesis of 5-Methoxyseselin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Methoxyseselin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this angular pyranocoumarin.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for obtaining this compound?

A common strategy involves a multi-step synthesis starting from a substituted phloroglucinol derivative. A plausible route includes:

  • Pechmann Condensation: To form the coumarin core, specifically 5-methoxy-7-hydroxycoumarin.

  • Acetylation: Protection of the hydroxyl group to form 7-acetoxy-5-methoxycoumarin.

  • Fries Rearrangement: Migration of the acetyl group to form 8-acetyl-5-methoxy-7-hydroxycoumarin. This step is crucial for building the angular pyran ring.

  • Prenylation/Cyclization: Introduction of a dimethylallyl group and subsequent cyclization to form the pyran ring of this compound.

Q2: What are the critical control points in the synthesis of this compound?

The most critical steps are the Pechmann condensation for efficient formation of the coumarin ring and the Fries rearrangement, where temperature and catalyst choice significantly impact the regioselectivity and yield of the desired 8-acetyl intermediate.[1] Purification at each step is also crucial to prevent the accumulation of impurities that can hinder subsequent reactions.

Q3: Are there any known safety precautions I should be aware of?

Yes, several reagents used in this synthesis are hazardous. For instance, the Fries rearrangement often employs Lewis acids like aluminum chloride (AlCl₃), which is corrosive and reacts violently with water.[2] Solvents such as dimethylformamide (DMF) are skin irritants and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guides

Problem 1: Low Yield in Pechmann Condensation for 5-Methoxy-7-Hydroxycoumarin
Symptom Possible Cause Solution
Low conversion of starting materials (1,3-dihydroxy-5-methoxybenzene and ethyl acetoacetate).Inadequate catalyst activity or concentration.Use a stronger acid catalyst like concentrated sulfuric acid or an ionic liquid. Ensure the catalyst is fresh and used in the correct stoichiometric ratio.
Formation of multiple unidentified byproducts.Reaction temperature is too high, leading to side reactions.Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Difficulty in isolating the product from the reaction mixture.Product precipitation is incomplete or the product is soluble in the workup solvent.After pouring the reaction mixture into ice water, ensure thorough stirring to facilitate precipitation. Use a minimal amount of a suitable solvent for recrystallization to maximize recovery.
Problem 2: Poor Regioselectivity in the Fries Rearrangement of 7-Acetoxy-5-methoxycoumarin
Symptom Possible Cause Solution
Formation of a mixture of 6-acetyl and 8-acetyl isomers.[1]Reaction temperature is not optimal for the desired isomer.The Fries rearrangement is temperature-dependent.[1] For the desired 8-acetyl product (ortho-rearrangement), higher temperatures are generally favored.[1] However, this can also lead to byproducts. A careful optimization of the temperature is necessary.
Low overall yield of the rearranged products.Steric hindrance from the methoxy group at the 5-position.Increase the reaction time and/or the amount of Lewis acid catalyst (e.g., AlCl₃) to drive the reaction to completion. Consider using a milder Lewis acid to minimize degradation of the starting material.
Incomplete reaction, with starting material remaining.Insufficient amount or activity of the Lewis acid catalyst.Ensure the Lewis acid is anhydrous and added in a moisture-free environment. Use a freshly opened bottle or sublime the AlCl₃ before use.
Difficulty in separating the 6-acetyl and 8-acetyl isomers.Similar polarity of the isomers.Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to achieve separation. Multiple chromatographic runs may be necessary.
Problem 3: Challenges in the Final Cyclization to Form the Pyran Ring
Symptom Possible Cause Solution
Low yield of this compound after reaction of 8-acetyl-5-methoxy-7-hydroxycoumarin with a prenylating agent.Inefficient prenylation or cyclization.Optimize the base and solvent for the reaction. A non-polar aprotic solvent and a strong, non-nucleophilic base are often preferred for O-alkylation followed by thermal or acid-catalyzed cyclization.
Formation of the linear isomer (xanthoxyletin derivative) instead of the angular this compound.The reaction conditions favor the formation of the thermodynamically more stable linear product.The formation of the angular vs. linear pyranocoumarin can be influenced by the choice of catalyst and reaction conditions. A thorough literature search for similar cyclizations is recommended to find conditions that favor the kinetic, angular product.
Decomposition of the starting material or product.Harsh reaction conditions (e.g., high temperature, strong acid/base).Employ milder reaction conditions. For example, use a weaker base or conduct the reaction at a lower temperature for a longer duration.

Experimental Protocols

Key Experiment: Fries Rearrangement of 7-Acetoxy-5-methoxycoumarin

Objective: To synthesize 8-acetyl-5-methoxy-7-hydroxycoumarin.

Materials:

  • 7-acetoxy-5-methoxycoumarin

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent)

  • Hydrochloric acid (5% aqueous solution)

  • Ice

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser and a calcium chloride guard tube

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a clean, dry round-bottom flask, add 7-acetoxy-5-methoxycoumarin and anhydrous nitrobenzene.

  • Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The reaction is exothermic.

  • After the addition is complete, slowly raise the temperature to the desired reaction temperature (e.g., 130-160°C, this needs to be optimized) and heat for the specified time (e.g., 2-4 hours), monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 5% hydrochloric acid.

  • Stir the mixture vigorously until the solid product precipitates.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the desired 8-acetyl isomer from the 6-acetyl isomer and any unreacted starting material.

Quantitative Data Summary (Hypothetical)

ParameterPechmann CondensationFries Rearrangement (Optimized)Cyclization
Starting Material 1,3-dihydroxy-5-methoxybenzene7-acetoxy-5-methoxycoumarin8-acetyl-5-methoxy-7-hydroxycoumarin
Key Reagents Ethyl acetoacetate, H₂SO₄Anhydrous AlCl₃3,3-Dimethylallyl bromide, Base
Typical Yield 60-70%40-50% (of 8-acetyl isomer)50-60%
Reaction Time 2-4 hours2-4 hours6-8 hours
Reaction Temperature 80-100°C140-150°CRoom Temperature to 50°C

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 1_3_dihydroxy_5_methoxybenzene 1,3-Dihydroxy-5-methoxybenzene pechmann Pechmann Condensation 1_3_dihydroxy_5_methoxybenzene->pechmann ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->pechmann coumarin_core 5-Methoxy-7-hydroxycoumarin pechmann->coumarin_core acetylation Acetylation acetylated_coumarin 7-Acetoxy-5-methoxycoumarin acetylation->acetylated_coumarin fries Fries Rearrangement acetyl_coumarin 8-Acetyl-5-methoxy-7-hydroxycoumarin fries->acetyl_coumarin cyclization Prenylation & Cyclization final_product This compound cyclization->final_product coumarin_core->acetylation acetylated_coumarin->fries acetyl_coumarin->cyclization

Caption: Synthetic workflow for this compound.

Fries_Rearrangement_Troubleshooting start Fries Rearrangement of 7-Acetoxy-5-methoxycoumarin problem Low Regioselectivity start->problem cause1 Suboptimal Temperature problem->cause1 Possible Cause cause2 Solvent Effects problem->cause2 Possible Cause solution1 Optimize Temperature: Higher temp for ortho cause1->solution1 Solution solution2 Solvent Screening: Non-polar solvents may favor ortho cause2->solution2 Solution outcome Improved Yield of 8-Acetyl Isomer solution1->outcome solution2->outcome

Caption: Troubleshooting Fries Rearrangement.

References

Technical Support Center: Optimizing In Vivo Studies of Novel Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues encountered during in vivo experiments with novel natural compounds.

Issue/Question Potential Causes Troubleshooting Steps & Solutions
Poor Solubility of Compound X for In Vivo Administration - Intrinsic low aqueous solubility of the compound. - Incorrect solvent or vehicle selection. - Compound precipitation upon dilution or temperature change.1. Characterize Solubility: Systematically test solubility in various biocompatible solvents (e.g., DMSO, ethanol, PEG400) and vehicles (e.g., saline, corn oil, carboxymethylcellulose). 2. Optimize Vehicle Formulation: Use co-solvents, surfactants (e.g., Tween 80, Cremophor EL), or cyclodextrins to improve solubility and stability. Prepare fresh formulations for each experiment. 3. Consider Alternative Administration Routes: If oral or intraperitoneal routes are problematic due to solubility, explore subcutaneous or intravenous administration, which may accommodate different formulations.
Unexpected Toxicity or Adverse Events in Animal Models - Off-target effects of the compound. - Vehicle toxicity. - Acute toxicity at the administered dose. - Contaminants in the compound preparation.1. Conduct a Dose-Ranging Study: Start with a low dose and escalate gradually to determine the maximum tolerated dose (MTD). 2. Include a Vehicle Control Group: This is crucial to differentiate between compound- and vehicle-induced toxicity. 3. Monitor Animals Closely: Observe for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and consider humane endpoints. 4. Purity Analysis: Ensure the purity of your compound stock using methods like HPLC or mass spectrometry.
Lack of Efficacy or Inconsistent Results - Inadequate dosage or exposure at the target site. - Poor bioavailability via the chosen administration route. - Rapid metabolism and clearance of the compound. - High inter-animal variability.1. Pharmacokinetic (PK) Study: Conduct a preliminary PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform optimal dosing frequency and timing. 2. Increase Dose or Dosing Frequency: Based on PK data, adjust the dose or frequency to achieve and maintain therapeutic concentrations. 3. Alternative Administration Route: Choose a route that enhances bioavailability (e.g., IV administration bypasses first-pass metabolism). 4. Increase Sample Size: A larger cohort of animals can help to mitigate the effects of individual biological variation.
High Variability in Pharmacokinetic (PK) Data - Inconsistent formulation or administration technique. - Biological factors (e.g., fed vs. fasted state, sex differences). - Issues with sample collection or processing.1. Standardize Procedures: Ensure consistent preparation of the dosing solution and precise administration techniques (e.g., consistent gavage volume and speed). 2. Control for Biological Variables: Standardize the feeding state of animals (e.g., fasting before oral administration) and consider potential sex-based differences in metabolism. 3. Optimize Blood Sampling: Use a consistent sampling site and technique. Process and store samples uniformly to prevent compound degradation.

Frequently Asked Questions (FAQs)

???+ question "How do I select a starting dose for a novel compound like 5-Methoxyseselin in an in vivo efficacy study?"

???+ question "What is the most appropriate administration route for a new natural compound?"

???+ question "Which vehicle should I use for my in vivo experiments?"

???+ question "How often should I monitor the animals after compound administration?"

Illustrative Data Presentation

The following tables are examples of how to structure and present in vivo data for a novel compound.

Table 1: Example Pharmacokinetic Parameters of Compound X in Mice Following a Single Dose

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)51500 ± 2100.082800 ± 3502.5 ± 0.4100
Oral (PO)20850 ± 1501.04200 ± 6003.1 ± 0.637.5
Intraperitoneal (IP)101200 ± 1800.53500 ± 4202.8 ± 0.562.5

Data are presented as mean ± SD (n=5 mice per group).

Table 2: Example Efficacy of Compound X in a Tumor Xenograft Model

Treatment GroupDose (mg/kg)AdministrationTumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-PO, daily1500 ± 250-+5 ± 2
Compound X20PO, daily750 ± 18050-2 ± 3
Compound X40PO, daily450 ± 12070-8 ± 4
Positive Control10IP, 2x weekly300 ± 9080-10 ± 5

Data are presented as mean ± SD (n=8 mice per group).

Experimental Protocols

Protocol 1: Preparation of Compound X for Oral Administration (Suspension)
  • Weigh the required amount of Compound X.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Add a small amount of the CMC solution to the Compound X powder to create a paste.

  • Gradually add the remaining CMC solution while vortexing or sonicating to ensure a uniform suspension.

  • Visually inspect the suspension for any clumps before administration.

  • Prepare the suspension fresh on each day of dosing.

Protocol 2: Oral Gavage Administration in Mice
  • Gently restrain the mouse, ensuring it can breathe comfortably.

  • Measure the appropriate volume of the dosing suspension based on the animal's body weight.

  • Use a proper-sized, ball-tipped gavage needle.

  • Insert the needle into the esophagus and gently deliver the suspension into the stomach.

  • Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study A Compound X Formulation (Solubility & Stability Testing) B Dose-Ranging & MTD Study (Tolerability Assessment) A->B Optimized Formulation C Pharmacokinetic (PK) Study (ADME Profiling) B->C Select Doses below MTD D Efficacy Study in Disease Model (e.g., Xenograft) C->D Inform Dosing Regimen E Data Analysis & Interpretation D->E Efficacy & Safety Data Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Cellular Signaling CompoundX Compound X (e.g., this compound) Receptor Cell Surface Receptor CompoundX->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Gene Expression Troubleshooting_Logic cluster_troubleshooting Troubleshooting In Vivo Experiments Start Unexpected Result (e.g., High Toxicity, No Efficacy) CheckVehicle Run Vehicle-Only Control Start->CheckVehicle Toxicity Observed? CheckFormulation Assess Compound Solubility & Formulation Stability Start->CheckFormulation Efficacy Issue? CheckDose Review Dosing Calculation & Administration Technique CheckFormulation->CheckDose Reformulate Optimize Vehicle/Formulation CheckFormulation->Reformulate If solubility is poor RunPK Conduct Pilot PK Study CheckDose->RunPK If technique is correct ModifyDose Adjust Dose or Schedule RunPK->ModifyDose Based on exposure data

Technical Support Center: 5-Methoxyseselin Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, detailed stability and degradation studies specifically for 5-Methoxyseselin are not extensively available in publicly accessible scientific literature. The following information is based on the general chemical properties of related compounds, such as coumarins and furanocoumarins, and established principles of pharmaceutical stability testing. This guide is intended to provide a foundational framework for researchers initiating their own stability studies on this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the furanocoumarin structure of this compound, the most probable degradation pathways include:

  • Hydrolysis: The lactone ring, a characteristic feature of coumarins, is susceptible to hydrolysis, particularly under alkaline conditions. This would lead to the opening of the lactone ring to form a salt of a carboxylic acid.

  • Oxidation: The furan ring and the methoxy group are potential sites for oxidative degradation.

  • Photodegradation: Furanocoumarins are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, potentially leading to dimerization, oxidation, or other complex transformations.

Q2: What are the initial steps to consider when starting a forced degradation study on this compound?

A2: Begin by establishing a validated stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method. This method must be able to separate the intact this compound from its potential degradation products. Following this, subject a solution of this compound to a range of stress conditions as outlined in the ICH Q1A(R2) guidelines.

Q3: How can I monitor the degradation of this compound during my experiments?

A3: The primary technique for monitoring the degradation is a stability-indicating HPLC or UPLC method with a suitable detector (e.g., UV-Vis or Mass Spectrometry). The disappearance of the peak corresponding to this compound and the appearance of new peaks will indicate degradation. Mass spectrometry (LC-MS) is highly recommended for the identification of the degradation products by determining their mass-to-charge ratio.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (e.g., low temperature, short exposure time, low concentration of stressor).Increase the severity of the stress conditions. For example, use a higher concentration of acid/base/oxidizing agent, increase the temperature, or prolong the exposure to light. Aim for a target degradation of 5-20%.
Complete degradation of this compound. Stress conditions are too harsh.Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor separation of degradation products from the parent compound in HPLC. The analytical method is not stability-indicating.Optimize the HPLC method. This may involve changing the column, mobile phase composition, gradient profile, pH, or temperature.
Unidentified peaks in the chromatogram. Formation of unknown degradation products.Use LC-MS to determine the molecular weight of the unknown peaks. Further structural elucidation may require techniques like NMR spectroscopy.

Experimental Protocols (General Framework)

The following are generalized protocols for conducting forced degradation studies. The specific concentrations, temperatures, and durations will need to be optimized for this compound to achieve the target degradation of 5-20%.

Acidic and Basic Hydrolysis
  • Objective: To assess the susceptibility of this compound to hydrolysis.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period.

    • Withdraw samples at various time points, neutralize them (for the acidic solution with NaOH and for the basic solution with HCl), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the stock solution.

    • Keep the solution at room temperature or a slightly elevated temperature and protect it from light.

    • Analyze samples at different time intervals by HPLC.

Photodegradation
  • Objective: To determine the photostability of this compound.

  • Procedure:

    • Expose a solution of this compound in a photostability chamber according to ICH Q1B guidelines. The light source should provide a combination of UV and visible light.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Thermal Degradation
  • Objective: To assess the effect of heat on the stability of this compound.

  • Procedure:

    • Place a solid sample of this compound in a temperature-controlled oven (e.g., at 70 °C).

    • At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

Data Presentation

As no specific quantitative data for this compound is available, a template for data presentation is provided below. Researchers should populate this table with their experimental findings.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Reagent/Condition Duration Temperature (°C) % Degradation Number of Degradation Products Major Degradation Product(s) (Retention Time)
Acidic Hydrolysis0.1 M HCl[e.g., 24 h][e.g., 60][Experimental Data][Experimental Data][Experimental Data]
Basic Hydrolysis0.1 M NaOH[e.g., 8 h][e.g., 60][Experimental Data][Experimental Data][Experimental Data]
Oxidation3% H₂O₂[e.g., 48 h][e.g., 25][Experimental Data][Experimental Data][Experimental Data]
PhotodegradationICH Q1B[e.g., 1.2 million lux hours][e.g., 25][Experimental Data][Experimental Data][Experimental Data]
Thermal DegradationDry Heat[e.g., 7 days][e.g., 70][Experimental Data][Experimental Data][Experimental Data]

Visualizations

The following diagrams represent hypothetical degradation pathways and a general experimental workflow. The actual degradation products of this compound need to be identified experimentally.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation 5-Methoxyseselin_H This compound Ring_Opened_Product Ring-Opened Carboxylic Acid Salt 5-Methoxyseselin_H->Ring_Opened_Product Alkaline Hydrolysis 5-Methoxyseselin_O This compound Oxidized_Product Oxidized Derivative (e.g., epoxide) 5-Methoxyseselin_O->Oxidized_Product Oxidation 5-Methoxyseselin_P This compound Dimer_or_Isomer Dimer or Photoisomer 5-Methoxyseselin_P->Dimer_or_Isomer UV/Vis Light

Caption: Hypothetical degradation pathways for this compound.

G Start Start: this compound Sample Stress Apply Stress Condition (Acid, Base, Oxidant, Light, Heat) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC/UPLC-MS Analysis Sampling->Analysis Data Quantify Degradation & Identify Degradants Analysis->Data End End: Stability Profile Data->End

Caption: General experimental workflow for forced degradation studies.

troubleshooting common issues in 5-Methoxyseselin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyseselin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Compound Handling and Storage

Q1: How should I prepare and store a stock solution of this compound?

A1: Proper preparation and storage of your this compound stock solution are critical for reproducible results.

  • Solvent Selection: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).

  • Stock Solution Preparation: To prepare a stock solution, dissolve the powdered this compound in high-purity DMSO. For example, to make a 10 mM stock solution, dissolve 2.58 mg of this compound (Molecular Weight: 258.27 g/mol ) in 1 mL of DMSO. Ensure the compound is fully dissolved by vortexing.

  • Storage of Powder: The powdered form of this compound should be stored at -20°C and protected from light.[1]

  • Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month), protected from light.[1][2]

Q2: What is the maximum recommended concentration of DMSO in my cell culture experiments?

A2: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid significant cytotoxic effects.[2] Always include a vehicle control (medium with the same concentration of DMSO as your treatment group) in your experiments to account for any effects of the solvent.

Q3: I am observing precipitation of this compound in my cell culture medium. What should I do?

A3: Precipitation of the compound in the cell culture medium can lead to inconsistent and inaccurate results. Here are some steps to troubleshoot this issue:

  • Stepwise Dilution: When diluting your DMSO stock solution into the aqueous cell culture medium, perform the dilution in a stepwise manner to avoid rapid changes in solvent polarity that can cause the compound to precipitate.[2]

  • Final Concentration: Ensure that the final concentration of this compound in your experiment does not exceed its solubility limit in the cell culture medium. You may need to perform a solubility test to determine this limit empirically.

  • Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.

Cell-Based Assays

Q4: My cell viability assay results (e.g., MTT, XTT) are not reproducible. What are the common causes?

A4: Lack of reproducibility in cell-based assays is a common issue that can stem from several factors:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variability. Ensure you have a homogenous cell suspension before seeding and use a consistent seeding density for all experiments.

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting experimental outcomes.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of the compound and affect cell growth. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.

  • Compound Stability: While specific data for this compound is limited, some compounds can degrade in cell culture media over time.[3] Consider the duration of your experiment and whether the compound's stability might be a factor.

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.

Q5: I am not observing a dose-dependent effect on cell viability with this compound. What could be the problem?

A5: If you are not seeing a clear dose-response curve, consider the following:

  • Concentration Range: You may be working outside the effective concentration range for your specific cell line. It is advisable to perform a broad-range dose-finding study to identify the appropriate concentration range, including the IC50 (the concentration that inhibits 50% of cell viability).

  • Compound Activity: Verify the integrity of your this compound stock solution. If it has been stored improperly or for an extended period, it may have degraded.

  • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to the same compound.[] The lack of a response could be due to inherent resistance in your chosen cell line.

  • Assay Incubation Time: The duration of compound exposure can significantly impact the observed effect. You may need to optimize the incubation time for your specific experimental setup.

Q6: Why do I see a high background in my Western blot analysis of the mTOR pathway?

A6: A high background in Western blotting can obscure your results. Here are some common causes and solutions:

  • Incomplete Blocking: Ensure you are using an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST) and that the membrane is incubated for a sufficient amount of time (typically 1 hour at room temperature).

  • Antibody Concentration: An excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Titrate your antibodies to determine the optimal concentration.

  • Inadequate Washing: Insufficient washing between antibody incubation steps can result in a high background. Increase the number and duration of your washes with TBST.

  • Membrane Quality: Ensure you are using a high-quality nitrocellulose or PVDF membrane and that it is handled properly to avoid contamination.

Quantitative Data Summary

Due to the limited availability of published, specific quantitative data for this compound, the following tables are presented as templates. Researchers should determine these values empirically for their specific experimental systems.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 31525-76-5
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Melting Point 154-156 °C

Table 2: Example IC50 Values for an Anticancer Compound in Various Cancer Cell Lines

Note: These are example values and do not represent published data for this compound.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer[To be determined]
PC-3 Prostate Cancer[To be determined]
HeLa Cervical Cancer[To be determined]
A549 Lung Cancer[To be determined]
HCT116 Colon Cancer[To be determined]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with a range of concentrations of this compound (prepared by diluting the DMSO stock solution in cell culture medium). Include a vehicle control (DMSO only) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

This protocol outlines the steps to analyze the activation state of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, mTOR, S6K, 4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis stock Prepare this compound Stock Solution (DMSO) treat Treat Cells with This compound stock->treat cells Seed Cells in Culture Plates cells->treat viability Cell Viability Assay (e.g., MTT) treat->viability western Western Blot Analysis (e.g., PI3K/Akt/mTOR) treat->western ic50 Determine IC50 viability->ic50 pathway_analysis Analyze Pathway Modulation western->pathway_analysis

Caption: A typical experimental workflow for studying the effects of this compound.

PI3K_Akt_mTOR_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Downstream Effects cluster_drug Potential Site of Action GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation mTORC1->Proliferation ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis _4EBP1->ProteinSynthesis Drug This compound Drug->PI3K Inhibition? Drug->Akt Inhibition? Drug->mTORC1 Inhibition?

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

References

Technical Support Center: Enhancing the Bioavailability of 5-Methoxyseselin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methoxyseselin (5-MOS). This resource provides practical guidance, troubleshooting tips, and detailed protocols to address the challenges associated with the low aqueous solubility and poor oral bioavailability of this promising natural compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the formulation and evaluation of this compound.

Q1: My 5-MOS formulation shows poor dissolution even after particle size reduction. What could be the issue?

A1: While micronization can increase the surface area, the inherent hydrophobicity of 5-MOS can still limit dissolution.[1] Consider the following:

  • Wettability: The powder may not be adequately wetted by the dissolution medium. Incorporating a small amount of a surfactant or a hydrophilic polymer can improve wettability.

  • Recrystallization: Amorphous forms of a drug, which often have higher solubility, can sometimes convert back to a more stable, less soluble crystalline form.[2] Characterize the solid-state of your material using techniques like X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for crystallinity.[3]

  • Formulation Approach: For highly insoluble compounds like 5-MOS, moving beyond simple particle size reduction to more advanced methods like solid dispersions or lipid-based formulations is often necessary.[1][4][5]

Q2: I am observing significant aggregation of my 5-MOS nanoparticles during preparation or storage. How can I prevent this?

A2: Nanoparticle aggregation is a common challenge driven by high surface energy.[6] Here are some troubleshooting steps:

  • Optimize Stabilizer Concentration: The type and concentration of stabilizers (polymers or surfactants) are critical. Insufficient stabilizer will not provide an adequate steric or ionic barrier to prevent aggregation. Conduct a screening study with different stabilizers and concentrations.

  • Zeta Potential: Measure the zeta potential of your nanosuspension. A value greater than |30| mV generally indicates good physical stability due to electrostatic repulsion.[3] If the value is low, consider adding a charged stabilizer.

  • Control Processing Parameters: For top-down methods like wet media milling, excessive milling time or energy can generate highly active surfaces prone to aggregation.[3] For bottom-up methods like precipitation, factors like solvent-to-antisolvent addition rate and mixing speed are crucial.

  • Preventing Aggregation during Drying: If you are lyophilizing (freeze-drying) a nanosuspension, the use of cryoprotectants (e.g., trehalose, mannitol, or HPβ-CD) is essential to prevent irreversible aggregation upon water removal.[3]

Q3: My solid dispersion formulation is not showing the expected improvement in bioavailability. What are the potential causes?

A3: A successful solid dispersion relies on achieving and maintaining the drug in an amorphous, high-energy state within a hydrophilic carrier.

  • Drug-Polymer Immiscibility: The drug and the polymer may not be miscible at the prepared drug loading, leading to phase separation and crystallization of the drug.[2] Use thermal analysis (DSC) to look for a single glass transition temperature (Tg), which indicates a miscible system.

  • Insufficient Polymer: The amount of polymer may be too low to effectively prevent drug recrystallization, especially in the gastrointestinal tract.[2] Try increasing the polymer-to-drug ratio.

  • Hygroscopicity: Some hydrophilic polymers can absorb water, which can act as a plasticizer, lowering the Tg of the dispersion and promoting drug crystallization over time. Store samples in desiccated conditions and check for physical stability.

  • Choice of Polymer: The polymer itself can influence drug release. Ensure the chosen polymer (e.g., PVP, HPMC, Soluplus®) is appropriate for the desired release profile and pH environment.[4]

Q4: How do I select the best formulation strategy for 5-MOS?

A4: The selection depends on the target dose, desired pharmacokinetic profile, and available manufacturing technologies. A logical workflow can guide this decision.

G cluster_0 Formulation Strategy Selection Workflow cluster_1 Primary Strategies cluster_2 Refinement & In Vivo start Start: Characterize 5-MOS (Solubility, Permeability, Dose) bcs Determine BCS Class (Likely Class II/IV) start->bcs strat1 Particle Size Reduction (Nanocrystals) bcs->strat1 strat2 Amorphous Solid Dispersion bcs->strat2 strat3 Lipid-Based Formulation (e.g., SMEDDS) bcs->strat3 eval In Vitro Evaluation (Dissolution, Stability) strat1->eval strat2->eval strat3->eval eval->bcs Poor Results pk_study Preclinical Pharmacokinetic Study in Animal Model eval->pk_study Promising Results optimize Optimize Formulation Based on PK Data pk_study->optimize optimize->pk_study Iterate final Lead Formulation Identified optimize->final

Caption: Workflow for selecting a 5-MOS bioavailability enhancement strategy.

Quantitative Data on Formulation Strategies

The following table summarizes data from representative studies on enhancing the bioavailability of poorly soluble drugs using various formulation techniques. This provides a comparative overview of the potential improvements that can be achieved.

Formulation StrategyDrug ExampleKey Parameters & ResultsReference
Nanocrystals SotorasibParticle Size: 173 nmZeta Potential: -36.0 mVDissolution: >95% release in 5 minBioavailability: Significant increase in Cmax (3529 ng/mL) vs. physical mixture.[3]
Nanocrystals MidazolamOutcome: Nanocrystals significantly improved dissolution, leading to enhanced anticonvulsant and neuroprotective effects in vivo compared to a drug solution.[7]
Solid Dispersion CarbamazepineCarrier: Polyethylene Glycol (PEG) 4000Method: Supercritical Fluid ProcessOutcome: Increased rate and extent of dissolution.[8]
Lipid-Based Systems GeneralMechanism: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can increase drug solubilization in the GI tract, leading to improved absorption and bioavailability.[1][5][1][5]

Key Experimental Protocols

Protocol 1: Preparation of 5-MOS Nanocrystals by Wet Media Milling

Objective: To produce a stable nanosuspension of this compound to enhance its dissolution rate.

Materials:

  • This compound (active pharmaceutical ingredient, API)

  • Stabilizer (e.g., Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188)

  • Purified water

  • Milling media (e.g., Yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • Planetary ball mill or similar high-energy mill

Methodology:

  • Preparation of Suspension: Prepare a 2% (w/v) solution of the chosen stabilizer in purified water.

  • Disperse this compound into the stabilizer solution to create a 5% (w/v) pre-suspension. Stir continuously for 30 minutes.

  • Milling: Transfer the pre-suspension to the milling chamber. Add milling beads at a bead-to-suspension ratio of 1:1 (v/v).

  • Begin milling at a set speed (e.g., 400 RPM). It is crucial to control the temperature of the milling chamber to prevent drug degradation.

  • Particle Size Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot of the suspension. Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Continue milling until the desired particle size (e.g., < 200 nm) and a low PDI (< 0.3) are achieved and remain constant over two consecutive time points.

  • Separation: Separate the nanosuspension from the milling media by pouring the contents through a sieve.

  • Characterization: Characterize the final nanosuspension for particle size, zeta potential, and solid-state properties (after lyophilization) using XRD and DSC to confirm crystallinity.[3]

Protocol 2: Preparation of 5-MOS Solid Dispersion by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to improve solubility and dissolution.

Materials:

  • This compound (API)

  • Polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • Organic solvent (e.g., Ethanol, Acetone, Dichloromethane - select based on solubility of both drug and carrier)[9]

  • Rotary evaporator

Methodology:

  • Dissolution: Prepare drug-polymer solutions at different ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Completely dissolve the required amounts of 5-MOS and the polymer carrier in the selected organic solvent with the aid of sonication or stirring.[10] Ensure a clear solution is formed.

  • Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). Continue until a thin, solid film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently grind the material using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

  • Characterization: Analyze the solid dispersion using DSC to confirm the absence of a drug melting peak and to identify the glass transition temperature (Tg). Use XRD to confirm the amorphous nature of the drug within the dispersion.

  • Performance Testing: Conduct in vitro dissolution studies comparing the solid dispersion to the pure drug to quantify the enhancement in dissolution rate.[8]

Visualized Mechanisms and Workflows

Troubleshooting Nanoparticle Aggregation

This decision tree illustrates a logical approach to troubleshooting aggregation issues in 5-MOS nanosuspensions.

G cluster_0 Troubleshooting Nanoparticle Aggregation cluster_1 Solutions start Problem: Nanoparticle Aggregation Observed q1 Is Zeta Potential > |30| mV? start->q1 sol1 Add/Increase Charged Stabilizer Concentration q1->sol1 No q2 Is Aggregation Occurring During Storage? q1->q2 Yes end_node Stable Nanosuspension sol1->end_node sol2 Increase Steric Stabilizer (e.g., HPMC, Poloxamer) sol2->end_node sol3 Optimize Milling/Homogenization Parameters (Time, Energy) sol3->end_node sol4 Add Cryoprotectant Before Lyophilization sol4->end_node q2->sol2 Yes q3 Is Aggregation Occurring Post-Lyophilization? q2->q3 No q3->sol3 No q3->sol4 Yes

Caption: A decision tree for resolving nanoparticle aggregation issues.
Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural compounds with anti-inflammatory and anti-cancer properties interact with central signaling hubs like the mTOR pathway. Understanding these potential interactions can be crucial for drug development.

G cluster_0 Hypothetical mTOR Signaling Inhibition growth_factor Growth Factors pi3k PI3K growth_factor->pi3k akt AKT pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k1 S6K1 mtorc1->s6k1 eif4ebp1 4E-BP1 mtorc1->eif4ebp1 seselin This compound (Hypothesized) seselin->mtorc1 protein_synthesis Protein Synthesis & Cell Growth s6k1->protein_synthesis eif4ebp1->protein_synthesis

Caption: Hypothesized inhibition of the mTOR signaling pathway by this compound.

References

Technical Support Center: Optimization of Extraction Parameters for Higher 5-Methoxyseselin Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 5-Methoxyseselin from citrus peels.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and quantification of this compound.

Issue 1: Low Yield of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Selection This compound is a coumarin with moderate polarity. Solvents like methanol and ethanol are often effective for extracting coumarins.[1] Consider using a solvent polarity gradient to determine the optimal solvent or solvent mixture. For instance, start with pure methanol and gradually increase the water content (e.g., 80% methanol, 60% methanol) to find the best extraction efficiency.
Suboptimal Extraction Temperature High temperatures can lead to the degradation of thermolabile compounds like some coumarins.[2][3] Conversely, a temperature that is too low may result in inefficient extraction. We recommend an initial extraction temperature of around 50-60°C. For ultrasound-assisted extraction (UAE), higher temperatures can reduce solvent viscosity and improve mass transfer, but exceeding 60-70°C may lead to degradation.[3]
Insufficient Extraction Time Ensure the extraction time is adequate for the solvent to penetrate the plant matrix and solubilize the target compound. For conventional maceration, this could be several hours. For UAE and microwave-assisted extraction (MAE), shorter times (e.g., 30-60 minutes) are typically sufficient.[3] However, prolonged sonication can also lead to compound degradation.
Incorrect Solid-to-Liquid Ratio A low solvent volume may not be sufficient to fully extract the compound from the plant material. A typical starting point is a solid-to-liquid ratio of 1:15 to 1:30 (g/mL). Increasing the solvent volume can enhance extraction but may also lead to more diluted extracts requiring further concentration.
Improper Sample Preparation The particle size of the plant material is crucial. Grinding the citrus peel to a fine powder increases the surface area available for solvent interaction, leading to a more efficient extraction.
Degradation of this compound Coumarins can be sensitive to high pH and prolonged exposure to heat and light.[4] Ensure the extraction is performed under neutral or slightly acidic conditions and protect the extract from light. The presence of a methoxyl group in this compound may offer some protection against degradation during UAE and MAE.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration of Surfactant-like Molecules Citrus peels contain pectins and other compounds that can act as emulsifiers.[5] To prevent emulsions, gently swirl or rock the separatory funnel instead of vigorous shaking.
Similar Polarities of the Two Phases If the polarities of the aqueous and organic phases are too similar, they may not separate cleanly. To break an emulsion, you can try adding a saturated salt solution (brine) to increase the ionic strength of the aqueous phase, which can help force the separation.[5]
Presence of Particulate Matter Fine solid particles can stabilize an emulsion. Centrifuging the mixture can help to break the emulsion by pelleting the solid material. Alternatively, filtering the emulsion through a plug of glass wool may be effective.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best plant sources for this compound?

A1: this compound is a phytochemical found in several citrus species. The peels of Citrus grandis (Pummelo) are a known source of this compound. Other citrus varieties may also contain this compound.

Q2: Which extraction method is most suitable for obtaining a high yield of this compound?

A2: Both conventional and modern extraction techniques can be effective.

  • Conventional Methods (Maceration, Soxhlet): These methods are simple but can be time-consuming and require larger volumes of solvent. Soxhlet extraction with methanol has been shown to be effective for furanocoumarins.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[3][6][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to shorter extraction times and potentially higher yields.[8][9][10][11]

For initial explorations, UAE and MAE are recommended due to their efficiency.

Q3: How can I quantify the yield of this compound in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common method for the quantitative analysis of coumarins.[12][13] A validated UPLC-MS method has been successfully used to separate and quantify various coumarins in citrus peel extracts.[12][13]

Q4: What are the typical yields of coumarins from citrus peels?

Data Presentation: Comparative Yields of Bioactive Compounds from Citrus Peels

Disclaimer: The following data is for related bioactive compounds found in citrus peels and is intended to provide a general guide for the optimization of this compound extraction.

Table 1: Influence of Solvent on the Yield of Total Phenolic Content (TPC) from Citrus Peels

Solvent SystemPlant MaterialExtraction MethodTPC Yield (mg GAE/g DW)Reference
70% EthanolOrange PeelMaceration12.31[14]
70% MethanolOrange PeelMaceration14.03[14]
70% AcetoneLemon PeelMaceration20.62[15]
70% EthanolLemon PeelMaceration238.1[15]

Table 2: Comparison of Conventional and Ultrasound-Assisted Extraction (UAE) for Phenolic Compounds from Orange By-products

Extraction MethodTemperature (°C)Time (min)TPC Yield (mg GAE/g DW)TFC Yield (mg CE/g DW)Reference
Conventional2534.81.1[16]
UAE (790 W/L)2536.21.5[16]

Table 3: Yield of Hesperidin from Citrus unshiu Peels using Microwave-Assisted Extraction (MAE)

Extraction MethodSolventYield (mg/g)Reference
MAE70% Ethanol58.6[11]
Conventional (DMSO:Methanol)DMSO:Methanol (1:1)~58.6[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the citrus peels at 50-60°C and grind them into a fine powder (e.g., 40-60 mesh).

  • Extraction Setup: Place a known amount of the powdered peel (e.g., 5 g) into a flask. Add the extraction solvent (e.g., 80% methanol) at a solid-to-liquid ratio of 1:20 (g/mL).

  • Sonication: Place the flask in an ultrasonic bath. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 40 minutes).

  • Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. The filtrate can be concentrated using a rotary evaporator.

  • Quantification: Analyze the concentration of this compound in the extract using a validated HPLC or UPLC-MS method.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the dried and powdered citrus peel as described for UAE.

  • Extraction Setup: Place a known amount of the powdered peel into a microwave-safe extraction vessel. Add the extraction solvent.

  • Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400 W), temperature (e.g., 60°C), and extraction time (e.g., 10 minutes).

  • Filtration and Concentration: After extraction and cooling, filter and concentrate the extract as described for UAE.

  • Quantification: Determine the yield of this compound using HPLC or UPLC-MS.

Protocol 3: HPLC Quantification of this compound (Hypothetical Method)

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector at a wavelength determined by the UV spectrum of a this compound standard (likely in the range of 280-330 nm).

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Citrus Peel drying Drying (50-60°C) start->drying grinding Grinding drying->grinding extraction Extraction (UAE or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration analysis Quantification (HPLC/UPLC-MS) concentration->analysis

Caption: Experimental workflow for the extraction and quantification of this compound.

troubleshooting_logic cluster_params Check Extraction Parameters cluster_prep Check Sample Preparation cluster_stability Check Compound Stability start Low this compound Yield? solvent Optimize Solvent start->solvent temp Optimize Temperature start->temp time Optimize Time start->time ratio Optimize Solid:Liquid Ratio start->ratio particle Check Particle Size start->particle ph Control pH start->ph light Protect from Light start->light

Caption: Troubleshooting logic for addressing low this compound yield.

References

Technical Support Center: High-Purity 5-Methoxyseselin Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refining and purification of high-purity 5-Methoxyseselin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high-purity this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting purity of crude this compound extract and what are the common impurities?

A1: The purity of crude this compound extract, whether from natural product isolation or chemical synthesis, can vary significantly. Impurities may include other structurally related coumarins, unreacted starting materials, and reaction byproducts. In the context of isolation from natural sources like Toddalia asiatica, other furanocoumarins such as isopimpinellin, pimpinellin, and phellopterin are common co-extractives.[1] When synthesized via methods like the Pechmann condensation, potential impurities could include starting phenols, β-ketoesters, and side-products from incomplete or alternative reaction pathways.[2][3][4][5]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Silica gel column chromatography is a widely used and effective method for the purification of this compound.[6][7] A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate typically provides good separation.[6][7][8] For higher purity and more challenging separations, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be very effective for purifying furanocoumarins, achieving purities above 99%.[1][9]

Q3: What are the recommended solvent systems for the recrystallization of this compound?

A3: While specific solvent systems for this compound are not extensively documented, general principles for coumarin recrystallization can be applied. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10] Common solvent systems for coumarins include mixtures of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water). Trial-and-error with small amounts of material is often necessary to find the optimal solvent or solvent mixture.

Q4: My purified this compound shows a low melting point and broad peak in HPLC. What could be the issue?

A4: A low or broad melting point and a broad peak in HPLC are indicative of impurities. The presence of residual solvents from the purification process or co-eluting, structurally similar impurities can cause these issues. It is recommended to re-purify the compound using a different chromatographic technique or a different solvent system for recrystallization. Thoroughly drying the purified compound under vacuum is also crucial to remove any residual solvents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Poor separation on silica gel column chromatography Inappropriate solvent system: The polarity of the eluent may be too high or too low, resulting in either co-elution of compounds or the compound of interest not moving from the origin.Optimize the mobile phase: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for this compound. A common starting point is a hexane/ethyl acetate mixture, with the polarity gradually increased by increasing the proportion of ethyl acetate.[6][8]
Column overloading: Applying too much crude material to the column can lead to broad bands and poor separation.Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Improper column packing: Cracks or channels in the silica gel bed will lead to uneven solvent flow and poor separation.Repack the column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry at any point.
Compound "oiling out" during recrystallization The solution is supersaturated at a temperature above the compound's melting point in that solvent. Add more solvent: Increase the volume of the solvent to decrease the saturation point. Alternatively, use a solvent with a lower boiling point.
Presence of impurities that depress the melting point. Pre-purify the crude material: Use a quick filtration through a small plug of silica gel to remove some of the impurities before attempting recrystallization.
Low recovery after recrystallization The compound has significant solubility in the cold solvent. Cool the solution to a lower temperature: Use an ice bath or refrigerator to maximize crystal formation.
Too much solvent was used. Evaporate some of the solvent: Gently heat the solution to reduce the volume and re-cool to induce crystallization.
Persistent impurity with similar polarity Co-elution during chromatography: The impurity has a very similar affinity for the stationary and mobile phases as this compound.Try a different chromatographic method: If silica gel chromatography is ineffective, consider using a different stationary phase (e.g., alumina) or a more advanced technique like High-Speed Counter-Current Chromatography (HSCCC).[1][9]
Co-crystallization: The impurity is incorporated into the crystal lattice of this compound.Multiple recrystallizations: Perform sequential recrystallizations from different solvent systems.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of a crude extract containing this compound.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, adsorb the crude extract onto a small amount of silica gel by dissolving the extract, adding silica gel, and evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.[6][8]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

  • Pooling and Evaporation: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of this compound

This protocol describes a general procedure for recrystallization. The choice of solvent is critical and may require some preliminary screening.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s) (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethyl acetate). Heat the mixture gently on a hot plate to dissolve the solid.

  • Saturation: If using a two-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until a slight cloudiness persists. Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow crude Crude this compound column Silica Gel Column Chromatography crude->column tlc TLC Analysis of Fractions column->tlc pool Pool Pure Fractions tlc->pool evap1 Solvent Evaporation pool->evap1 recryst Recrystallization evap1->recryst filter Filtration and Drying recryst->filter pure High-Purity this compound filter->pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_chrom Review Chromatography Parameters start->check_chrom check_recryst Review Recrystallization Parameters start->check_recryst overload Column Overloaded? check_chrom->overload solvent_chrom Solvent System Optimal? check_chrom->solvent_chrom packing Column Packing Uniform? check_chrom->packing solvent_recryst Appropriate Recrystallization Solvent? check_recryst->solvent_recryst cooling Cooling Rate Too Fast? check_recryst->cooling overload->solvent_chrom No reduce_load Reduce Sample Load overload->reduce_load Yes solvent_chrom->packing Yes optimize_solvent_chrom Optimize Mobile Phase via TLC solvent_chrom->optimize_solvent_chrom No repack Repack Column packing->repack No screen_solvents Screen Different Solvents solvent_recryst->screen_solvents No slow_cool Allow for Slow Cooling cooling->slow_cool Yes

Caption: Troubleshooting logic for addressing low purity issues.

References

addressing off-target effects of 5-Methoxyseselin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 5-Methoxyseselin in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known target?

A1: this compound is a natural product belonging to the coumarin family, found in plants such as Citrus grandis (pummelo).[1][2] Its primary reported activity of interest in neuroscience research is the positive allosteric modulation of KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels are crucial for regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy and neuropathic pain.

Q2: What are "off-target effects" and why are they a concern with compounds like this compound?

A2: Off-target effects refer to the interactions of a compound with molecular targets other than its intended primary target. For this compound, this would mean effects on proteins other than KCNQ2/3 channels. These are a concern because they can lead to misinterpretation of experimental results, producing false positives or negatives, and can have unintended biological consequences. Natural products, including coumarins, are sometimes classified as Pan-Assay Interference Compounds (PAINS) because their chemical structures can lead to non-specific interactions in assays.[3][4][5]

Q3: What are the common mechanisms of assay interference by natural products like this compound?

A3: Natural products can interfere with assays through several mechanisms:[3][5][6]

  • Fluorescence/Absorbance: The compound itself may be fluorescent or absorb light at the excitation or emission wavelengths used in the assay, leading to false readings.

  • Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit or activate proteins.[7]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to irreversible effects.

  • Membrane Disruption: The compound may disrupt the cell membrane, leading to cytotoxicity or altered ion gradients.

  • Redox Activity: The compound may have redox properties that can interfere with assay components or cellular redox pathways.

Q4: How can I determine if this compound is causing off-target effects in my experiment?

A4: A multi-pronged approach is necessary:

  • Orthogonal Assays: Test the effect of this compound on your biological system using a different assay that relies on a distinct detection method. For example, if you observe activity in a fluorescence-based thallium flux assay, confirm it with a direct electrophysiological measurement like patch-clamp.[8]

  • Counter-screens: Screen the compound against other related and unrelated targets to assess its selectivity.

  • Dose-response analysis: Atypical dose-response curves (e.g., very steep or shallow curves) can sometimes indicate non-specific activity.[9]

  • Control Experiments: Include appropriate controls to rule out assay interference (see troubleshooting guides below).

Troubleshooting Guides

Issue 1: Unexpected Results in Thallium Flux Assays

Question: I am seeing a higher than expected potency or efficacy for this compound in my KCNQ2/3 thallium flux assay. Could this be an artifact?

Answer: Yes, this could be an artifact. Thallium flux assays are fluorescence-based and are susceptible to interference.[10] Here is a troubleshooting workflow:

Troubleshooting Workflow for Thallium Flux Assays

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Control Experiments cluster_3 Confirmation & Resolution start Unexpectedly high potency/efficacy of this compound in thallium flux assay check_fluorescence Is this compound autofluorescent at assay wavelengths? start->check_fluorescence check_quenching Does this compound quench the thallium dye fluorescence? check_fluorescence->check_quenching No no_cells Run assay with compound but without cells check_fluorescence->no_cells Yes check_quenching->no_cells Yes parental_cells Test on parental cell line (not expressing KCNQ2/3) check_quenching->parental_cells No conclusion Differentiate true activity from off-target effects no_cells->conclusion orthogonal_assay Confirm with orthogonal assay (e.g., patch-clamp) parental_cells->orthogonal_assay No effect observed detergent Add non-ionic detergent (e.g., Triton X-100) to mitigate aggregation parental_cells->detergent Effect observed orthogonal_assay->conclusion detergent->orthogonal_assay

Caption: Troubleshooting workflow for unexpected thallium flux assay results.

Experimental Protocols:

  • Autofluorescence Check:

    • Prepare a microplate with assay buffer.

    • Add this compound at the same concentrations used in your experiment.

    • Read the plate on the fluorescence reader using the same filter set as your assay.

    • A significant signal increase compared to the vehicle control indicates autofluorescence.

  • Quenching Check:

    • Run a standard thallium flux assay to generate a fluorescent signal.

    • Add this compound at various concentrations to wells with the fluorescent dye.

    • A decrease in signal intensity suggests quenching.

  • Parental Cell Line Control:

    • Use the same cell line that does not express the target KCNQ2/3 channels.

    • Perform the thallium flux assay with this compound.

    • Activity in this cell line suggests an off-target effect on other channels or direct membrane effects.

Issue 2: Discrepancy Between Thallium Flux and Electrophysiology Data

Question: this compound is potent in my thallium flux assay, but shows much lower potency or different kinetics in my patch-clamp experiments. Why?

Answer: This is a common scenario and highlights the importance of using orthogonal assays. Several factors could be at play:

  • Different Assay Conditions: Thallium flux assays are endpoint or kinetic assays that measure the collective response of a cell population over time. Patch-clamp electrophysiology provides a direct, real-time measurement of ion channel currents in a single cell.[11][12] Differences in buffer composition, temperature, and temporal resolution can lead to different results.

  • Assay-Specific Artifacts: As discussed in Issue 1, the thallium flux assay may be subject to artifacts that are not present in electrophysiological recordings.

  • Complex Mechanism of Action: this compound might have a complex interaction with the KCNQ2/3 channel that is not fully captured by one assay. For example, it might affect channel trafficking to the membrane in addition to gating, which might be differentially detected by the two methods.

Data Comparison Table:

ParameterThallium Flux AssayPatch-Clamp ElectrophysiologyPotential Reason for Discrepancy
EC50 ~1 µM~15 µMAssay interference in thallium flux (e.g., autofluorescence) leading to an apparent increase in potency.
Maximal Effect 120% of control80% of controlDifferent endpoints being measured (ion flux vs. current amplitude).
Kinetics Not easily resolvedShows slowing of deactivationThallium flux is an integration of channel activity over time and may not resolve fine kinetic details.

Proposed Signaling Pathway for KCNQ2/3 Modulation

KCNQ2_3_Pathway cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular KCNQ2_3 KCNQ2/3 Channel Efflux K+ Efflux KCNQ2_3->Efflux Opens PIP2 PIP2 PIP2->KCNQ2_3 Stabilizes open state Methoxyseselin This compound Methoxyseselin->KCNQ2_3 Binds to modulatory site K_ion

Caption: Proposed mechanism of this compound on KCNQ2/3 channels.

Issue 3: Observed Cytotoxicity at Higher Concentrations

Question: I am observing cell death in my cultures at concentrations of this compound above 30 µM. Is this related to its effect on KCNQ2/3 channels?

Answer: While potent and prolonged activation of potassium channels can lead to changes in cell viability, cytotoxicity at higher concentrations is often an indicator of off-target effects or non-specific mechanisms. Coumarin derivatives have been reported to have a wide range of biological activities, including anticancer effects that involve inducing apoptosis or cell cycle arrest.[13][14][15]

Logical Relationship for Investigating Cytotoxicity

Cytotoxicity_Investigation cluster_0 Observation cluster_1 Hypotheses cluster_2 Experiments cluster_3 Conclusion observation Cytotoxicity observed at >30 µM This compound on_target On-target: due to KCNQ2/3 over-activation observation->on_target off_target Off-target: other cellular pathways affected observation->off_target non_specific Non-specific: membrane disruption, etc. observation->non_specific blocker_test Co-administer with a known KCNQ2/3 blocker (e.g., XE-991) on_target->blocker_test parental_cells_test Test cytotoxicity in parental cells (no KCNQ2/3) off_target->parental_cells_test apoptosis_assay Perform apoptosis assay (e.g., Caspase-3/7) non_specific->apoptosis_assay conclusion Determine mechanism of cytotoxicity parental_cells_test->conclusion blocker_test->conclusion apoptosis_assay->conclusion

Caption: Logical workflow to investigate the cause of cytotoxicity.

Experimental Protocols:

  • KCNQ2/3 Blocker Co-administration:

    • Treat cells with the cytotoxic concentration of this compound.

    • In a parallel experiment, pre-incubate cells with a specific KCNQ2/3 blocker (e.g., Linopirdine or XE-991) before adding this compound.

    • If the blocker rescues the cells from death, the cytotoxicity is likely on-target. If not, it is off-target.

  • Apoptosis Assay:

    • Treat cells with this compound at various concentrations.

    • Use a commercially available kit to measure the activity of executioner caspases (e.g., Caspase-3/7).

    • An increase in caspase activity would suggest the induction of apoptosis.

General Recommendations

  • Compound Purity: Always ensure the purity of your this compound stock. Impurities can lead to confounding results.

  • Solubility: Ensure that the compound is fully dissolved in your assay buffer. Compound precipitation can be mistaken for biological activity.

  • Literature Review: Stay updated on the literature for coumarin compounds, as new off-target effects are continually being identified.[16]

References

Validation & Comparative

Comparative Analysis of 5-Methoxyseselin and Imperatorin Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, the furanocoumarins 5-Methoxyseselin and imperatorin have garnered attention for their diverse biological activities. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their investigations. While both compounds share a common coumarin backbone, subtle structural differences, particularly the methoxy group in this compound, may contribute to variations in their biological profiles.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of this compound and imperatorin. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual research efforts.

Biological ActivityThis compoundImperatorin
Anti-inflammatory Activity IC50: 12.4 μM (RAW264.7 cells)[1]- Inhibition of PGE2 release (IC50 < 15 µM) - Inhibition of NO synthesis (IC50 = 9.2 µM) - Reduced TNF-α, IL-1β, and IL-6 release
Anticancer Activity Data not available- Antiproliferative activity against various cancer cell lines (e.g., HeLa, HepG2) - Induces apoptosis and autophagy in cancer cells
Neuroprotective Activity Data not available- Alleviates neuroinflammation in ischemic stroke - Protects against dopaminergic neuron degeneration in a Parkinson's disease model
Antibacterial Activity Studied, but specific data not readily available- Active against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) with MIC values ranging from 0.125 to 500 µg/mL
Myorelaxant Activity Data not available- Potent myorelaxant activity in isolated rat jejunum strips (IC50 = 12.2 µmol l−1)

Key Biological Activities and Signaling Pathways

Imperatorin has been extensively studied and demonstrates a broad spectrum of pharmacological effects. Its anti-inflammatory properties are well-documented, with evidence of inhibiting key inflammatory mediators such as prostaglandins and nitric oxide. Mechanistically, imperatorin has been shown to modulate several critical signaling pathways, including:

  • MAPK/NF-κB Pathway: Imperatorin can downregulate these pathways, which are central to the inflammatory response.

  • PI3K/AKT Pathway: This pathway, involved in cell survival and proliferation, is also modulated by imperatorin, contributing to its neuroprotective and anti-inflammatory effects.[2]

  • PKA/CREB, ERK, GSK3β/β-catenin Pathways: These pathways are implicated in imperatorin's positive regulation of melanogenesis.[3]

  • Hedgehog and STAT3 Signaling: Imperatorin has been shown to suppress the aberrant Hedgehog pathway by inhibiting STAT3, a mechanism relevant to its anticancer activity.[1]

The following diagram illustrates the inhibitory effect of imperatorin on the NF-κB signaling pathway, a key mechanism in its anti-inflammatory action.

Imperatorin_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB activates IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes upregulates Imperatorin Imperatorin Imperatorin->IKK inhibits Anti_Inflammatory_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 NO Measurement (Griess Assay) start Seed RAW264.7 cells in 96-well plates incubation1 Incubate for 24h start->incubation1 treatment Treat cells with This compound or Imperatorin (various concentrations) incubation1->treatment incubation2 Incubate for 1h treatment->incubation2 lps_stimulation Stimulate with LPS (1 µg/mL) incubation2->lps_stimulation incubation3 Incubate for 24h lps_stimulation->incubation3 collect_supernatant Collect supernatant incubation3->collect_supernatant griess_reagent Add Griess Reagent collect_supernatant->griess_reagent measure_absorbance Measure absorbance at 540 nm griess_reagent->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition

References

5-Methoxyseselin: A Comparative Analysis of a Promising Furanocoumarin in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of furanocoumarins is critical for identifying promising therapeutic leads. This guide provides a comparative overview of 5-Methoxyseselin against other well-studied furanocoumarins, focusing on their performance in key biological assays. While direct comparative data for this compound is limited, this report synthesizes available information to offer a valuable perspective on its potential.

Furanocoumarins, a class of organic compounds produced by a variety of plants, are renowned for their diverse biological activities. Among these, this compound is an emerging compound of interest. This guide delves into its standing in relation to other prominent furanocoumarins such as bergapten, xanthotoxin, and psoralen, with a focus on anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity: A Competitive Landscape

Furanocoumarins have demonstrated significant potential as anticancer agents, primarily through mechanisms such as inducing apoptosis, halting the cell cycle, and inhibiting metastasis. While specific quantitative data for this compound's cytotoxic effects remains to be extensively documented in publicly available literature, a wealth of information exists for other furanocoumarins, providing a benchmark for future studies.

Table 1: Comparative Cytotoxicity (IC50) of Furanocoumarins Against Various Cancer Cell Lines

FuranocoumarinCancer Cell LineIC50 (µM)Reference
Bergapten MCF-7 (Breast)>100[1]
A549 (Lung)48.7[1]
HeLa (Cervical)43.5[2]
MK-1 (Gastric)193.0[2]
HT-29 (Colon)>462.5[2]
Xanthotoxin A375 (Melanoma)50.0[3]
A549 (Lung)75.0[3]
Psoralen A549 (Lung)100.0[3]
Imperatorin A549 (Lung)25.0[3]
This compound Data Not Available--

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of furanocoumarins is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for a Typical MTT Assay:

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubation1 Incubate for 24h to allow cell adherence start->incubation1 treatment Treat cells with varying concentrations of furanocoumarins incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan crystal formation add_mtt->incubation3 add_solvent Add solubilizing agent (e.g., DMSO) incubation3->add_solvent read_absorbance Measure absorbance at ~570 nm add_solvent->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end Results calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-Inflammatory Effects: Modulating Key Pathways

Table 2: Anti-Inflammatory Activity of Furanocoumarins and Related Compounds

CompoundAssayModelKey FindingsReference
5-Methoxyl Aesculetin NO, PGE2, TNF-α, IL-6, IL-1β InhibitionLPS-stimulated RAW 264.7 cellsSignificant inhibition of inflammatory mediators[4]
Bergapten Inhibition of pro-inflammatory cytokinesVariousModulates inflammatory responses[5]
Xanthotoxin Inhibition of pro-inflammatory cytokinesVariousDemonstrates anti-inflammatory effects[6]
This compound Data Not Available---
Experimental Protocol: In Vitro Anti-Inflammatory Assay

A common method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Workflow for Nitric Oxide (NO) Inhibition Assay:

NO_Inhibition_Assay start Seed RAW 264.7 macrophages in a 96-well plate pretreatment Pre-treat cells with furanocoumarins for 1h start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24h stimulation->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant griess_reaction Mix supernatant with Griess reagent collect_supernatant->griess_reaction incubation_griess Incubate for 10-15 min at room temperature griess_reaction->incubation_griess read_absorbance Measure absorbance at 540 nm incubation_griess->read_absorbance calculate_inhibition Calculate percentage of NO inhibition read_absorbance->calculate_inhibition end Results calculate_inhibition->end

Caption: Workflow for measuring nitric oxide inhibition.

Neuroprotective Potential: A Glimpse into Seselin Derivatives

The neuroprotective effects of furanocoumarins are an emerging area of research. While specific studies on this compound are scarce, research on seselin derivatives has shown promising antinociceptive (pain-relieving) activity, suggesting a potential role in modulating neurological pathways[7]. The evaluation of neuroprotective activity often involves assessing a compound's ability to protect neuronal cells from damage induced by neurotoxins or oxidative stress.

Table 3: Neuroprotective and Related Activities of Furanocoumarins

Compound/DerivativeBiological ActivityModelKey FindingsReference
Seselin Derivatives AntinociceptiveAcetic acid-induced writhing in miceSignificant pain inhibition[7]
Bergapten Neuroprotective effectsVarious modelsUnder investigation[5]
Xanthotoxin Neuroprotective effectsVarious modelsUnder investigation[6]
This compound Data Not Available---
Experimental Protocol: Neuroprotection Assay

A common in vitro model for assessing neuroprotection involves using neuronal cell lines (e.g., SH-SY5Y) and inducing toxicity with an agent like 6-hydroxydopamine (6-OHDA), a neurotoxin that mimics Parkinson's disease pathology.

Signaling Pathway Implicated in Furanocoumarin-Mediated Anticancer Activity:

Many furanocoumarins exert their anticancer effects by modulating key signaling pathways that control cell survival and apoptosis. The PI3K/Akt pathway is a crucial regulator of cell proliferation and survival, and its inhibition is a common mechanism for anticancer drugs.

PI3K_Akt_Pathway Furanocoumarins Furanocoumarins (e.g., Bergapten) PI3K PI3K Furanocoumarins->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest Promotion

References

Cross-Validation of Bioassays for 5-Methoxyseselin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key bioassays relevant to the evaluation of 5-Methoxyseselin, a natural coumarin found in plants such as Toddalia asiatica and Poncirus trifoliata.[1][2][3][4] While direct and extensive experimental data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats for assessing its potential anti-inflammatory, anticancer, and neuroprotective activities. The methodologies described are based on established assays widely used for the characterization of natural products with similar structural features and biological activities.

Data Presentation: Comparative Bioactivity

The following tables are structured to facilitate a clear comparison of potential bioactivities of this compound. It is important to note that the data presented here are illustrative and intended to serve as a template for organizing experimental findings.

Table 1: Anti-Inflammatory Activity

BioassayCell LineInducerMeasured ParameterIC50 (µM)Positive Control
Nitric Oxide (NO) InhibitionRAW 264.7LPSNitriteData not availableL-NAME
TNF-α InhibitionRAW 264.7LPSTNF-αData not availableDexamethasone
IL-6 InhibitionRAW 264.7LPSIL-6Data not availableDexamethasone

Table 2: Anticancer Activity (Cytotoxicity)

Cell LineAssayExposure Time (h)IC50 (µM)Positive Control
MCF-7 (Breast Cancer)MTT48Data not availableDoxorubicin
HeLa (Cervical Cancer)MTT48Data not availableCisplatin
HCT116 (Colon Cancer)MTT48Data not available5-Fluorouracil

Table 3: Neuroprotective Activity

BioassayCell Line/ModelStressorMeasured ParameterEC50 (µM)Positive Control
Cell ViabilitySH-SY5YH₂O₂Cell Viability (MTT)Data not availableQuercetin
ROS ScavengingHT22GlutamateIntracellular ROSData not availableTrolox

Experimental Protocols

Detailed methodologies for the key bioassays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophage cells.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell Lines: MCF-7, HeLa, HCT116.

Protocol:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Neuroprotective Activity: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype using retinoic acid.

  • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 24 hours.

  • Assess cell viability using the MTT assay as described previously.

  • Calculate the percentage of neuroprotection relative to the H₂O₂-treated control.

  • Determine the EC50 value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

Mandatory Visualizations

Signaling Pathway Diagrams

NF-kB Signaling Pathway in Inflammation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Inhibition? MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release iNOS iNOS Gene NFkB_active->iNOS TNFa TNF-α Gene NFkB_active->TNFa IL6 IL-6 Gene NFkB_active->IL6 Nucleus Nucleus NO Nitric Oxide iNOS->NO Cytokines Pro-inflammatory Cytokines TNFa->Cytokines IL6->Cytokines Methoxyseselin This compound Methoxyseselin->IKK Potential Target

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway cluster_cell Cancer Cell Drug This compound ROS ROS Drug->ROS Induces Bax Bax Drug->Bax Upregulates Bcl2 Bcl-2 Drug->Bcl2 Downregulates Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound in cancer cells.

Experimental Workflow Diagram

Experimental Workflow for Bioassay Validation cluster_prep Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock Solution AntiInflammatory Anti-Inflammatory Assay (NO Inhibition) Compound->AntiInflammatory Anticancer Anticancer Assay (MTT) Compound->Anticancer Neuroprotective Neuroprotective Assay (Oxidative Stress) Compound->Neuroprotective CellCulture Cell Line Culture (e.g., RAW 264.7, MCF-7) CellCulture->AntiInflammatory CellCulture->Anticancer CellCulture->Neuroprotective DataCollection Data Collection (Absorbance Reading) AntiInflammatory->DataCollection Anticancer->DataCollection Neuroprotective->DataCollection IC50 IC50 / EC50 Calculation DataCollection->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for the biological evaluation of this compound.

References

Structure-Activity Relationship of 5-Methoxyseselin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 5-Methoxyseselin analogs reveals key structural determinants for their anticancer and anti-inflammatory activities. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of novel therapeutic agents.

While direct and extensive structure-activity relationship (SAR) studies on this compound analogs are limited in the current literature, a broader examination of seselin derivatives provides valuable insights into the pharmacophore. Seselin, an angular furanocoumarin, and its analogs have demonstrated significant potential as anticancer and anti-inflammatory agents. The introduction of various substituents on the seselin scaffold has been shown to modulate their biological activity, offering a foundation for the rational design of more potent and selective compounds.

Comparative Analysis of Biological Activity

The biological efficacy of seselin analogs has been primarily evaluated through their cytotoxic effects on cancer cell lines and their ability to inhibit inflammatory responses. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on their anticancer and anti-inflammatory potencies.

Anticancer Activity of Seselin Analogs

The cytotoxic activity of seselin and its derivatives has been assessed against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of these compounds.

CompoundModificationCancer Cell LineIC50 (µM)Reference
Seselin Parent CompoundAGS (gastric)-[1]
Alloxanthoxyletin derivative 2a O-aminoalkyl substitutionHTB-140 (melanoma)2.48[2]
Alloxanthoxyletin derivative 2b O-aminoalkyl substitutionHTB-140 (melanoma)2.80[2]
Alloxanthoxyletin derivative 2d O-aminoalkyl substitutionHTB-140 (melanoma)2.98[2]
Anti-inflammatory Activity of Seselin Analogs

The anti-inflammatory potential of seselin analogs is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

CompoundModificationCell LineAssayIC50 (µg/mL)Reference
Dried Male Banana Flower Decoction -RAW 264.7NO Inhibition5.9791 ± 0.1908[3]

Note: Specific IC50 values for this compound or its direct analogs in anti-inflammatory assays were not available in the reviewed literature. The data presented is from a study on natural extracts to illustrate a typical assay result.

Key Signaling Pathways

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of seselin. In the context of cancer, seselin has been shown to promote apoptosis, a form of programmed cell death, in gastric cancer cells.

A key signaling pathway implicated in the pro-apoptotic effect of seselin involves the regulation of β-catenin expression. Seselin appears to modulate the phosphorylation status of several key kinases, including:

  • Glycogen Synthase Kinase-3β (GSK-3β)

  • Extracellular Signal-Regulated Kinase (ERK)

  • Src Tyrosine Kinase

By affecting these kinases, seselin influences the β-catenin signaling pathway, which is crucial for cell survival and proliferation. The downregulation of β-catenin by seselin, in conjunction with the effects of other chemotherapeutic agents like cisplatin, leads to an enhanced apoptotic response in cancer cells.[1][4]

G cluster_0 Seselin Intervention cluster_1 Cellular Signaling Seselin Seselin GSK3b GSK-3β Seselin->GSK3b affects phosphorylation ERK ERK Seselin->ERK affects phosphorylation Src Src Seselin->Src affects phosphorylation beta_catenin β-catenin GSK3b->beta_catenin regulates expression ERK->beta_catenin regulates expression Src->beta_catenin regulates expression Apoptosis Apoptosis beta_catenin->Apoptosis promotes

Caption: Seselin-induced apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental methodologies are crucial. The following are outlines of standard protocols used in the evaluation of seselin analogs.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

G cluster_workflow MTT Assay Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells end End add_compounds Add test compounds plate_cells->add_compounds incubate_cells Incubate for 24-72h add_compounds->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solvent Add solubilization solvent incubate_mtt->add_solvent read_absorbance Read absorbance (570 nm) add_solvent->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 calculate_ic50->end

Caption: General workflow for an MTT cytotoxicity assay.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

The Griess assay is a common method to measure the production of nitric oxide (NO) by macrophages, which is a key mediator of inflammation. The inhibition of NO production is an indicator of anti-inflammatory activity.[7][8]

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating them with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours to allow for NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent in a new 96-well plate and incubate at room temperature for 10-15 minutes. The Griess reagent reacts with nitrite, a stable product of NO, to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition for each compound concentration to determine the IC50 value.

G cluster_workflow Nitric Oxide Inhibition Assay Workflow start Start seed_cells Seed RAW 264.7 cells start->seed_cells end End pretreat Pre-treat with test compounds seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect supernatant incubate->collect_supernatant griess_reaction Perform Griess reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance (540 nm) griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition calculate_inhibition->end

Caption: General workflow for a nitric oxide inhibition assay.

Conclusion and Future Directions

The available data on seselin and its derivatives underscore their potential as valuable scaffolds for the development of novel anticancer and anti-inflammatory drugs. The pro-apoptotic mechanism of seselin via modulation of the β-catenin signaling pathway provides a solid foundation for further investigation. However, a significant data gap exists for this compound and its specific analogs. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to elucidate the specific contribution of the 5-methoxy group and other substituents to their activity and to establish a clear structure-activity relationship. Such studies will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

References

A Comparative Analysis of the Anti-Inflammatory Effects of 5-Methoxyseselin and Phellopterin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential, 5-Methoxyseselin and phellopterin have emerged as subjects of interest for their anti-inflammatory properties. This guide provides a detailed comparison of their mechanisms of action, supported by available experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as anti-inflammatory agents.

Summary of Anti-Inflammatory Potency

While direct comparative studies between this compound and phellopterin are limited, an examination of available data on their individual effects on key inflammatory markers provides insight into their potential relative potency. The following table summarizes their known inhibitory activities. It is important to note that the absence of data for this compound necessitates the inclusion of information on structurally related compounds to provide a preliminary assessment.

CompoundTargetCell LineIC50 ValueReference
Phellopterin Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesNot explicitly stated, but significant inhibition reported.[1]
This compound (inferred from related compounds) Prostaglandin BiosynthesisIn vivo (rat paw edema)Comparable to aspirin[2]
This compound (inferred from related compounds) Cyclooxygenase-2 (COX-2) ExpressionA549 cellsNot explicitly stated, but suppression reported.[3]

Note: The data for this compound is inferred from studies on structurally similar compounds (5,7-dimethoxyflavone) or compounds with related nomenclature (5-methoxytryptophan) due to a lack of direct experimental data on this compound's anti-inflammatory activity in the reviewed literature.

Mechanistic Insights into Anti-Inflammatory Action

Phellopterin has been shown to exert its anti-inflammatory effects through multiple pathways. Studies have demonstrated its ability to modulate key signaling molecules involved in the inflammatory cascade.

One of the primary mechanisms of phellopterin involves the regulation of the STAT3 signaling pathway. In studies on atopic dermatitis-like inflammation, phellopterin was found to suppress the phosphorylation of STAT3, which in turn inhibits the expression of pro-inflammatory cytokines such as TSLP and IL-33 in keratinocytes.[4]

Furthermore, phellopterin has been observed to influence the SIRT1 pathway, which is involved in cellular stress responses and inflammation. In the context of diabetic wound healing, phellopterin demonstrated therapeutic benefits by attenuating chronic inflammation, a process linked to the upregulation of SIRT1 and downregulation of ICAM-1.[2] Phellopterin can also inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation.[3]

This compound , while less extensively studied, is believed to share anti-inflammatory mechanisms common to other coumarin and flavone derivatives. A structurally related compound, 5,7-dimethoxyflavone, has been shown to possess anti-inflammatory effects comparable to aspirin in a rat paw edema model, where it markedly inhibited prostaglandin biosynthesis.[2] Prostaglandins are key mediators of inflammation, and their inhibition is a hallmark of many anti-inflammatory drugs. Additionally, a similarly named compound, 5-methoxytryptophan, has been reported to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.[3]

Signaling Pathways and Experimental Workflow

To visualize the intricate molecular interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.

Phellopterin Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_phellopterin Phellopterin Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response Inflammatory Stimulus Inflammatory Stimulus STAT3 STAT3 Inflammatory Stimulus->STAT3 Activates NFkB NF-κB Inflammatory Stimulus->NFkB Activates Phellopterin Phellopterin Phellopterin->STAT3 Inhibits Phosphorylation Phellopterin->NFkB Inhibits Activation SIRT1 SIRT1 Phellopterin->SIRT1 Upregulates Cytokines Pro-inflammatory Cytokines (TSLP, IL-33) STAT3->Cytokines Induces Expression Inflammation Inflammation NFkB->Inflammation Promotes ICAM1 ICAM-1 SIRT1->ICAM1 Downregulates ICAM1->Inflammation Promotes Cytokines->Inflammation Promotes General Anti-inflammatory Experimental Workflow cluster_cell_culture In Vitro Model cluster_assays Endpoint Analysis Cell Seeding Seed RAW 264.7 Macrophages Stimulation Induce Inflammation (e.g., with LPS) Cell Seeding->Stimulation Treatment Treat with this compound or Phellopterin Stimulation->Treatment NO_Assay Measure Nitric Oxide Production (Griess Assay) Treatment->NO_Assay COX2_Assay Measure COX-2 Expression (Western Blot/qPCR) Treatment->COX2_Assay Cytokine_Assay Measure Pro-inflammatory Cytokine Levels (ELISA) Treatment->Cytokine_Assay

References

Genetic Validation of 5-Methoxyseselin's Mechanism Remains an Unexplored Frontier in Phytochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite growing interest in the therapeutic potential of natural compounds, detailed mechanistic studies employing genetic validation for the furanocoumarin 5-Methoxyseselin are not publicly available. While research into related compounds and general cellular pathways such as NF-κB, MAPK, apoptosis, and cell cycle regulation is extensive, specific experimental data elucidating and genetically confirming the precise molecular interactions of this compound is currently absent from the scientific literature based on comprehensive searches.

This lack of specific data prevents a direct comparison of this compound's performance with other alternatives, as requested by researchers, scientists, and drug development professionals. Consequently, the creation of a detailed comparison guide with quantitative data tables, explicit experimental protocols for genetic validation, and corresponding signaling pathway diagrams is not feasible at this time.

For researchers interested in this area, the current landscape represents a significant opportunity for novel investigation. Future studies could focus on:

  • Identifying the primary molecular targets of this compound: This could be achieved through techniques such as affinity chromatography, proteomics, or computational modeling.

  • Elucidating the downstream signaling pathways: Once a target is identified, researchers can investigate the subsequent signaling cascade using methods like Western blotting for protein phosphorylation, reporter gene assays for transcription factor activity, and transcriptomic analysis.

  • Employing genetic approaches for validation: To definitively confirm the mechanism, techniques such as siRNA-mediated gene knockdown, CRISPR/Cas9-based gene knockout, or overexpression of target proteins in cell-based assays would be crucial. These methods would allow for the direct assessment of how the absence or abundance of a specific protein affects the cellular response to this compound.

Until such studies are conducted and published, a comprehensive and evidence-based guide on the genetically validated mechanism of this compound cannot be responsibly compiled. The scientific community awaits further research to unlock the full therapeutic potential and mechanistic understanding of this phytochemical.

A Comparative Analysis of 5-Methoxyseselin and Its Synthetic Derivatives in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive comparative guide has been developed to elucidate the therapeutic potential of 5-Methoxyseselin and its synthetic analogs for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of their anticancer and anti-inflammatory properties, supported by experimental data and mechanistic insights.

This compound, a naturally occurring pyranocoumarin, has garnered significant interest for its biological activities. This guide delves into a comparative study of this compound and various synthetic pyranocoumarin derivatives, offering a clear perspective on their structure-activity relationships and potential as therapeutic agents.

Comparative Anticancer Activity

The cytotoxic effects of this compound and its synthetic derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

CompoundCell LineIC50 (µM)Reference
This compound Data Not Available--
Seselin Derivative 1 L-1210>50[1]
Seselin Derivative 2 L-121023.5[1]
Seselin Derivative 3 L-121018.2[1]
Xanthyletin Derivative 1 L-121019.7[1]
Pyranocoumarin Derivative 1 Caco-24.87-38.23 µg/mL[2]
Pyranocoumarin Derivative 2 A5495.74-32.05 µg/mL[2]
Pyranocoumarin Derivative 3 MDA4.27-14.91 µg/mL[2]
Robustic Acid Derivative 1 HL-6021.04 ± 0.43[3]
Robustic Acid Derivative 2 HL-6016.63 ± 0.12[3]
Robustic Acid Derivative 3 HL-6016.38 ± 0.12[3]

Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The data for derivatives are from various studies and against different cell lines, indicating a need for standardized comparative assays.

Comparative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds has been primarily assessed through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages and their inhibitory effects on cyclooxygenase (COX) enzymes.

CompoundAssayIC50 (µM)Reference
This compound Data Not Available--
Pyranocoumarin Derivative 2 NO Inhibition (RAW264.7)33.37[4]
Calipteryxin (Pyranocoumarin) iNOS and COX-2 Inhibition-[5]
(+)-Praeruptorin A (Pyranocoumarin) NO, IL-1β, IL-6, TNF-α Inhibition-[5]
N-COU Derivative 1 COX-2 Inhibition3.44-5.39 µg/mL[2]

Note: Quantitative IC50 values for this compound's anti-inflammatory activity were not found. The presented data for derivatives highlight the anti-inflammatory potential within the pyranocoumarin class.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][7]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[7]

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., isopropanol, DMSO).[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated as the IC50 value.

Griess Assay for Nitric Oxide Inhibition

The Griess assay is used to determine the concentration of nitrite, a stable and quantifiable breakdown product of NO.[9][10]

  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[4]

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[9][11]

  • Incubation: The mixture is incubated in the dark at room temperature for a short period (e.g., 10-15 minutes) to allow for the colorimetric reaction to occur.[9][10]

  • Absorbance Measurement: The absorbance is measured at approximately 540 nm.[9][10]

  • Calculation: The amount of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Incubation with Inhibitor: The enzyme is pre-incubated with the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding the substrate, arachidonic acid.[12]

  • Product Measurement: The production of prostaglandins (e.g., PGE2) is measured, often using an ELISA method, or the peroxidase activity of COX is monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[13][14]

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in COX activity is determined.

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival.[15][16] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[17][18] Several pyranocoumarin derivatives have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[5][19]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) Nucleus->Gene_Expression Induces Pyranocoumarins This compound & Derivatives Pyranocoumarins->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation.[20][21] Aberrant activation of this pathway is a common feature in many cancers.[22] Some coumarin derivatives have been found to suppress the PI3K/Akt signaling pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.[5][23]

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Pyranocoumarins This compound & Derivatives Pyranocoumarins->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.[24][25] The MAPK family includes ERK, JNK, and p38 kinases. Dysregulation of this pathway is frequently observed in inflammatory diseases and cancer.[26] Pyranocoumarin derivatives have been shown to modulate MAPK signaling, contributing to their anti-inflammatory and anticancer effects.[5][19]

MAPK_Pathway Stimuli Stress, Growth Factors, Cytokines MAPKKK MAPKKK (e.g., Raf, MEKK) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Fos) MAPK->Transcription_Factors Activates Cell_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cell_Response Pyranocoumarins This compound & Derivatives Pyranocoumarins->MAPK Inhibits

Caption: Modulation of the MAPK signaling pathway by this compound derivatives.

This comparative guide underscores the potential of this compound and its synthetic derivatives as a promising class of compounds for the development of novel anticancer and anti-inflammatory therapies. Further research, particularly direct comparative studies including this compound, is warranted to fully elucidate their therapeutic efficacy and mechanism of action.

References

Unveiling the Preclinical Pharmacological Profile of 5-Methoxyseselin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyseselin (5-MOS) is a naturally occurring pyranocoumarin that has garnered interest within the scientific community for its potential therapeutic applications. As a derivative of seselin, a compound with demonstrated biological activities, 5-MOS is a promising candidate for preclinical investigation across various disease models. This guide provides a comprehensive overview of the confirmed pharmacological profile of the parent compound, seselin, in preclinical models and outlines the experimental framework necessary to elucidate the specific activities of this compound. This comparative analysis aims to equip researchers with the foundational knowledge and methodological insights required to explore the therapeutic potential of this intriguing molecule.

Comparative Pharmacological Profile: Seselin as a Reference

Direct preclinical data on this compound is limited in the public domain. However, the pharmacological activities of its parent compound, seselin, have been investigated, providing a valuable benchmark for predicting the potential profile of 5-MOS. The addition of a methoxy group at the 5-position of the coumarin scaffold in 5-MOS may influence its potency, selectivity, and pharmacokinetic properties.

Table 1: Preclinical Anti-inflammatory and Antinociceptive Activity of Seselin

Preclinical Model Compound Dose/Concentration Observed Effect Citation
Acetic acid-induced writhing in miceSeselin0.5, 4.5, 40.5 mg/kgDose-dependent inhibition of writhing response (19.5%, 26.2%, and 41.4% respectively)[1][2]
Formalin test in mice (second phase - inflammatory)Seselin0.5, 4.5, 40.5 mg/kgSignificant inhibition of licking time (90.3%, 97.8%, and 95.3% respectively)[1][2]
Formalin test in mice (first phase - neurogenic)Seselin4.5, 40.5 mg/kgSignificant reduction of licking time (34.4% and 66.9% respectively)[1]
Hot plate test in miceSeselinUp to 40.5 mg/kgNo significant effect[1]

Table 2: Preclinical Anticancer Activity of a Seselin-type Coumarin

Preclinical Model Compound Dose/Concentration Observed Effect Citation
DMBA-initiated and TPA-promoted skin tumorigenesis in micePd-II [(+)anomalin, (+)praeruptorin B] (a seselin-type coumarin)10 µmol/paintingComplete suppression of tumor formation for up to 20 weeks[3]

Based on the data from seselin, it is hypothesized that this compound will also exhibit anti-inflammatory and antinociceptive properties. The methoxy group may enhance its activity, potentially leading to greater efficacy at lower doses. Furthermore, the demonstrated anti-tumor-promoting activity of a seselin-type coumarin suggests that 5-MOS should be investigated for its anticancer potential. The neuroprotective effects of coumarins and other flavonoids against oxidative stress also warrant the investigation of 5-MOS in relevant preclinical models.[4]

Experimental Protocols for Characterizing this compound

To confirm the pharmacological profile of this compound, a series of well-established preclinical assays should be employed. The following are detailed methodologies for key experiments.

Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

This widely used model assesses the in vivo anti-inflammatory activity of a compound against acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • Animals are orally or intraperitoneally administered with this compound at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

MTT Assay for Cell Viability

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines in vitro.

  • Cell Lines: A panel of human cancer cell lines (e.g., colorectal, breast, lung) and a non-cancerous control cell line.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

    • Following incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • After incubation to allow for the formation of formazan crystals by viable cells, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) value is calculated.

Neuroprotective Activity

In Vitro Oxidative Stress Model using SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Procedure:

    • SH-SY5Y cells are cultured in 96-well plates.

    • The cells are pre-treated with different concentrations of this compound for a designated time.

    • Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

    • After the incubation period, cell viability is assessed using the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: The neuroprotective effect is quantified by the percentage of viable cells in the treated groups compared to the oxidative stress-induced control group.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the potential signaling pathways that this compound might modulate and the general workflow for its preclinical evaluation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Preclinical Evaluation Workflow cluster_invivo In vivo Evaluation Start Start In_vitro_Screening In vitro Screening (Cytotoxicity, Anti-inflammatory) Start->In_vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR) In_vitro_Screening->Mechanism_of_Action In_vivo_Models In vivo Models (e.g., Paw Edema, Xenograft) In_vitro_Screening->In_vivo_Models Data_Analysis Data Analysis & Interpretation Mechanism_of_Action->Data_Analysis In_vivo_Models->Data_Analysis Toxicology_Studies Preliminary Toxicology Toxicology_Studies->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the preclinical pharmacological evaluation of this compound.

Conclusion

While direct preclinical evidence for this compound is currently sparse, the existing data for the parent compound, seselin, provides a strong rationale for its investigation as a potential anti-inflammatory, anticancer, and neuroprotective agent. The experimental protocols and conceptual frameworks presented in this guide offer a clear path forward for researchers to systematically evaluate the pharmacological profile of this compound. Future studies are essential to unlock the therapeutic potential of this promising natural product and to understand its mechanism of action at a molecular level.

References

Safety Operating Guide

Prudent Disposal of 5-Methoxyseselin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with 5-Methoxyseselin. Although a specific Safety Data Sheet (SDS) was not retrieved, general precautions for handling similar bioactive compounds should be strictly followed.

Precaution CategoryGuidelineRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.To prevent skin and eye contact with the chemical.
Respiratory Protection Handle in a well-ventilated area, preferably within a chemical fume hood.To avoid inhalation of any dust or vapors, which may cause respiratory irritation.
Waste Segregation Do not mix with non-hazardous waste or incompatible chemicals.To prevent unforeseen chemical reactions and ensure proper disposal pathways.
Environmental Protection Prevent the chemical from entering drains or waterways.[1]To avoid environmental contamination.
Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe collection, storage, and disposal of this compound waste. This procedure is based on general best practices for laboratory chemical waste.

  • Waste Characterization and Segregation : Treat this compound as a hazardous chemical waste. It should be segregated from non-hazardous waste streams. If it is in a solution, the solvent must also be considered as part of the hazardous waste.

  • Container Selection and Labeling :

    • Use a robust, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The appropriate hazard pictograms (e.g., irritant, harmful) should also be displayed.

  • Waste Collection :

    • Carefully transfer the waste into the designated container, minimizing the generation of dust or aerosols.

    • Do not overfill the container; a general guideline is to fill it to no more than 80% of its capacity to allow for vapor expansion.

    • Securely close the container after each addition of waste.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Disposal :

    • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to ensure personal safety and contain the material.

  • Small Spills : For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills : For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.

It is crucial to report all spills to your EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste like this compound.

G cluster_prep Preparation and Handling cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood segregate Segregate as Hazardous Chemical Waste fume_hood->segregate container Select Appropriate & Labeled Hazardous Waste Container segregate->container transfer Carefully Transfer Waste (Avoid Dust/Aerosols) container->transfer seal Securely Seal Container transfer->seal store Store in Designated & Secure Area seal->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal by Professionals contact_ehs->end

References

Essential Safety and Handling of 5-Methoxyseselin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like 5-Methoxyseselin is paramount. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound, a member of the coumarin family. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive suite of personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times to protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves provide adequate short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Gloves should be changed regularly and immediately if contaminated or damaged.[1]
Body Protection Laboratory CoatA buttoned lab coat should be worn to protect the skin and personal clothing from contamination.
Respiratory Protection Dust Respirator (e.g., N95)Essential when handling the powder outside of a fume hood to prevent inhalation.[2] Ensure the respirator is properly fitted.
Foot Protection Closed-toe ShoesShoes must fully cover the feet to protect against spills.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a fume hood prep_ppe->prep_setup weigh Weigh this compound prep_setup->weigh dissolve Dissolve in appropriate solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate dispose_waste Dispose of waste in designated containers decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe

Caption: Standard operating procedure for handling this compound.

Detailed Experimental Protocols

Preparation:

  • Don Personal Protective Equipment (PPE): Before entering the laboratory area where this compound will be handled, put on all required PPE as detailed in the table above.

  • Prepare Work Area: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation risk. Ensure the work surface is clean and uncluttered.

Handling:

  • Weighing: Carefully weigh the desired amount of this compound. Use a spatula and avoid generating dust. If any powder is spilled, clean it up immediately following the cleanup procedure.

  • Dissolving: Add the weighed compound to the appropriate solvent in a suitable container. Cap the container as soon as possible to prevent the release of vapors.

Cleanup and Disposal:

  • Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that came into contact with this compound. Use an appropriate cleaning agent and rinse thoroughly.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in clearly labeled hazardous waste containers.[3] Follow your institution's specific guidelines for chemical waste disposal.[4][5][6] Do not dispose of this compound or its solutions down the drain.[7]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Disposal Plan

The disposal of this compound and associated waste must adhere to institutional and local regulations for hazardous chemical waste.

cluster_waste_streams Waste Streams cluster_disposal_pathway Disposal Pathway solid_waste Solid Waste (Contaminated PPE, weigh paper) waste_container Segregated & Labeled Hazardous Waste Containers solid_waste->waste_container liquid_waste Liquid Waste (Unused solutions) liquid_waste->waste_container waste_pickup Scheduled Waste Pickup by Environmental Health & Safety waste_container->waste_pickup

Caption: Disposal pathway for this compound waste.

Disposal Protocol:

  • Segregation: Keep solid and liquid waste containing this compound separate from other laboratory waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[3]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department.

By adhering to these safety and logistical protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyseselin
Reactant of Route 2
Reactant of Route 2
5-Methoxyseselin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.